6,7-Dimethylpterin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6,7-dimethyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209986 | |
| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-55-2 | |
| Record name | 6,7-Dimethylpterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6,7-Dimethylpterin | |
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| Record name | 6,7-Dimethylpterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31671 | |
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| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |
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| Record name | 2-amino-6,7-dimethylpteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.338 | |
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| Record name | 6,7-DIMETHYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3OYY5QRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6,7-Dimethylpterin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethylpterin, a member of the pteridine class of heterocyclic compounds, has garnered increasing interest within the scientific community due to its association with various biological processes, most notably its potential as a biomarker for certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a curated summary of its quantitative properties. Furthermore, this document explores its relevance in biological signaling, offering insights for researchers in medicinal chemistry, diagnostics, and drug development.
Chemical Structure and Identification
This compound is a substituted pterin, featuring a bicyclic pyrazine and pyrimidine ring system. The systematic IUPAC name for this compound is 2-amino-6,7-dimethyl-4(3H)-pteridinone .[1] Its structure is characterized by two methyl groups at positions 6 and 7 of the pteridine core.
| Identifier | Value |
| IUPAC Name | 2-amino-6,7-dimethyl-4(3H)-pteridinone[1] |
| Synonyms | NSC 31671[1] |
| CAS Number | 611-55-2[1] |
| Molecular Formula | C₈H₉N₅O[1] |
| SMILES | O=C1N=C(N)N=C2NC(C)=C(C)N=C21 |
| InChI Key | ZKWZUPPXTCQQJL-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Weight | 191.19 g/mol |
| Appearance | Crystalline solid |
| Melting Point | >260 °C |
| Solubility | Slightly soluble in chloroform and DMSO |
| UV Absorption Maxima (λmax) | 218, 275, 345 nm |
| pKa | Data not available |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
-
Diacetyl
-
Sodium acetate (NaOAc)
-
7 N Sodium hydroxide (NaOH)
-
Activated charcoal
-
Acetic acid
-
Water
-
2 L round bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum desiccator with NaOH
Procedure:
-
Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.
-
Addition of Reagents: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form. After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.
-
Reflux: After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser. Reflux the solution for 1 hour.
-
Cooling and Initial Precipitation: Remove the heating mantle and allow the solution to cool overnight.
-
Filtration and Washing: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.
-
Drying: Dry the crude product in a vacuum desiccator over NaOH to yield approximately 16.0 g of raw this compound.
-
Recrystallization:
-
Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.
-
Add 10 g of activated charcoal and stir the mixture for 30 minutes.
-
Filter the mixture through a very fine filter.
-
To the filtrate, slowly add diluted acetic acid with vigorous stirring until a pH of 6.0 is reached.
-
To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
-
-
Final Product Collection: Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH to yield approximately 7.1 g of pure this compound.
Biological Significance and Signaling Pathways
This compound has been identified in human urine and A549 lung cancer cells. It is considered one of twelve key pteridine cancer biomarkers. While the precise signaling pathways involving this compound in mammalian cells are still under investigation, the broader class of pterins is known to play crucial roles in various biological processes.
Pterins are precursors to essential cofactors, such as tetrahydrobiopterin (BH4), which is involved in the synthesis of neurotransmitters and nitric oxide. In some bacteria, a pterin-dependent signaling pathway has been identified that regulates the activity of diguanylate cyclase-phosphodiesterase, an enzyme controlling surface attachment and biofilm formation. This pathway highlights a potential mechanism by which pterins can act as signaling molecules.
Below is a generalized representation of a pterin-dependent signaling pathway, based on the bacterial model, which may provide a framework for understanding the potential roles of this compound in cellular regulation.
Analytical Methodologies
The detection and quantification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of Pterins in Urine
This protocol provides a general guideline for the analysis of pterins, including this compound, in urine samples.
Materials and Instrumentation:
-
Urine samples
-
This compound standard
-
Internal standard (e.g., this compound-d6)
-
Manganese dioxide (MnO₂) for oxidation
-
Methanol
-
Formic acid
-
Ammonium formate
-
HPLC system with a suitable column (e.g., LUNA amino column)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
To a urine sample, add a known amount of the internal standard.
-
Perform an oxidation step using MnO₂ to convert reduced pterins to their oxidized forms.
-
Filter the sample to remove particulates.
-
Dilute the sample with the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the HPLC system.
-
Use a mobile phase gradient suitable for the separation of pterins. For example, a gradient of acetonitrile and an aqueous buffer containing formic acid and ammonium formate.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
Conclusion
This compound is a pteridine of significant biological interest, particularly in the context of cancer research where it serves as a potential biomarker. Its chemical synthesis is well-established, and robust analytical methods exist for its detection. While its precise role in mammalian signaling pathways is an active area of research, the established functions of other pterins suggest that this compound may be involved in important cellular regulatory processes. Further investigation into its mechanism of action could unveil novel diagnostic and therapeutic opportunities. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
6,7-Dimethylpterin: A Technical Guide on Its Putative Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines are a class of heterocyclic compounds integral to numerous biological processes. While the metabolic roles of pterins like tetrahydrobiopterin (BH4) are well-documented, the specific function of 6,7-dimethylpterin remains less defined. This technical guide synthesizes the current understanding of this compound, focusing on its known presence in biological systems, its potential as a biomarker, and its relationship to the broader pteridine metabolic network. This document also provides detailed experimental protocols for the analysis of pteridines and visual diagrams to illustrate key pathways and workflows.
Introduction to Pteridine Metabolism
Pteridines are heterocyclic compounds that serve as crucial cofactors for a variety of enzymes and are involved in the biosynthesis of pigments.[1] The most extensively studied pterin is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[2][3] The de novo biosynthesis of BH4 initiates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[3]
While the metabolic pathways of many pterins are well-characterized, the specific role of this compound is not yet fully elucidated. It has been identified in human urine and in A549 lung carcinoma cells, suggesting it is a product of human metabolism.[4] Furthermore, it has been investigated as a potential biomarker for cancer.
The Putative Position of this compound in Pteridine Biosynthesis
The established de novo pathway for tetrahydrobiopterin (BH4) biosynthesis serves as a foundational framework for understanding the potential origin of other pteridine derivatives. This pathway begins with GTP and involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).
Figure 1. Established de novo tetrahydrobiopterin biosynthesis pathway with a hypothesized origin for this compound.
The precise enzymatic reactions leading to the formation of this compound are currently unknown. It is hypothesized that it may arise from a side reaction or a yet-to-be-characterized branch of the main pteridine biosynthetic pathway. The presence of methyl groups at both the 6 and 7 positions suggests a distinct synthetic route compared to other common pterins.
Known Biological Contexts of this compound
Presence in Biological Samples
This compound has been detected in human urine, indicating that it is an endogenous product of metabolism that is excreted. Its presence has also been confirmed in the A549 human lung carcinoma cell line.
Potential as a Cancer Biomarker
Several studies have explored the utility of urinary pteridine profiles as potential non-invasive biomarkers for the diagnosis of cancer. In this context, this compound is one of twelve pteridines considered as key potential cancer biomarkers. Elevated levels of certain pterins have been observed in patients with bladder cancer, although the specific diagnostic value of this compound is still under investigation.
Quantitative Data
Currently, there is a lack of extensive quantitative data specifically detailing the metabolic flux, enzyme kinetics, or physiological concentrations of this compound. The available data primarily relates to its use as an analytical standard or its detection in biomarker studies.
Experimental Protocols
The analysis of pteridines in biological samples requires sensitive and specific analytical techniques due to their low concentrations and potential for instability. The following are detailed protocols for the quantification of pteridines, which are applicable to the study of this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used method for the quantification of pteridines.
Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulate matter.
-
Acidify the supernatant with a strong acid (e.g., HCl) to stabilize the pteridines.
-
Perform an oxidation step, often with iodine in an acidic solution, to convert reduced pterins to their more stable and fluorescent oxidized forms.
-
Stop the oxidation reaction by adding a reducing agent, such as ascorbic acid.
-
Inject the processed sample into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An aqueous buffer (e.g., 15 mM phosphate buffer, pH 6.8) with a small percentage of an organic modifier like methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 350 nm and emission at 450 nm.
Figure 2. Experimental workflow for the analysis of pteridines in urine by HPLC with fluorescence detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple pteridines.
Sample Preparation:
-
Add an internal standard, such as a stable isotope-labeled analog of the analyte, to the urine sample.
-
Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.
-
Evaporate the eluate or supernatant to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or HILIC column may be used depending on the specific pterins being analyzed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
Conclusion and Future Directions
The role of this compound in metabolic pathways remains an area for further investigation. While its presence in biological fluids is confirmed and its potential as a biomarker is recognized, the specific enzymatic pathways responsible for its synthesis and its downstream biological functions are yet to be discovered. Future research should focus on:
-
Identifying the enzyme or enzymes responsible for the biosynthesis of this compound.
-
Determining if this compound can act as a cofactor or an inhibitor for any metabolic enzymes.
-
Elucidating the physiological and pathophysiological conditions that lead to altered levels of this compound.
A deeper understanding of the metabolism of this compound could provide new insights into the regulation of pteridine pathways and may lead to the development of novel diagnostic or therapeutic strategies.
References
6,7-Dimethylpterin: An In-depth Technical Guide for its Evaluation as a Cancer Biomarker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pteridines, a class of heterocyclic compounds, are increasingly being investigated as potential biomarkers for various pathological conditions, including cancer. Altered levels of pteridines, such as neopterin, have been linked to immune activation and oxidative stress, both of which are hallmarks of carcinogenesis. This technical guide focuses on a specific pteridine, 6,7-dimethylpterin, and its potential as a cancer biomarker. While research on this compound is not as extensive as for other pteridines like neopterin, emerging evidence suggests its relevance in oncology. This document provides a comprehensive overview of the current understanding of this compound, including its detection in biological samples, proposed metabolic pathways, and its potential role in cancer cell biology. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.
Introduction to Pteridines and their Role in Cancer
Pteridines are nitrogen-containing heterocyclic compounds that are derivatives of pteridine. They are involved in various biological processes, acting as enzymatic cofactors, pigments, and signaling molecules. In humans, pteridines are synthesized from guanosine triphosphate (GTP) and are precursors for essential cofactors like tetrahydrobiopterin (BH4), which is crucial for the synthesis of nitric oxide and aromatic amino acid neurotransmitters.
In the context of cancer, the metabolism of pteridines is often dysregulated.[1][2] This dysregulation can be a consequence of the inflammatory and oxidative stress conditions that characterize the tumor microenvironment. The most studied pteridine biomarker in cancer is neopterin, which is a well-established indicator of cellular immune system activation.[3] Elevated neopterin levels have been associated with a poorer prognosis in various malignancies.[3] This guide, however, shifts the focus to the less-explored but potentially significant this compound.
This compound as a Potential Cancer Biomarker
This compound has been identified in biological fluids, and its presence in the context of cancer is an area of active investigation.[4] While one study on breast cancer cell lines suggested that this compound is not significantly metabolized, indicating it might be a terminal product of a metabolic pathway, its altered levels in cancer patients suggest a potential role as a biomarker.
Quantitative Data on this compound Levels
Quantitative analysis of this compound in biological samples is crucial for its validation as a biomarker. While extensive data across a wide range of cancers is still needed, some studies have begun to quantify its presence.
Table 1: Urinary Pteridine Levels in Cancer Patients vs. Healthy Controls
| Pteridine | Cancer Patients (Relative Levels) | Healthy Controls (Relative Levels) | Statistical Significance | Reference |
| This compound | Not specified | Not specified | Not specified | |
| 6-biopterin | Significantly Higher | Lower | p < 0.05 | |
| d-(+)-neopterin | Not specified | Not specified | Not specified | |
| 6-hydroxymethylpterin | Significantly Higher | Lower | p < 0.05 | |
| Pterin | Significantly Higher | Lower | p < 0.05 | |
| Isoxanthopterin | Significantly Higher | Lower | p < 0.05 | |
| Xanthopterin | Significantly Higher | Lower | p < 0.05 | |
| Pterin-6-carboxylic acid | Not specified | Not specified | Not specified |
Note: This study analyzed eight pteridines but did not provide specific comparative values for this compound.
Further research is required to establish reference ranges for this compound in healthy individuals and to determine the extent of its alteration in various cancer types and stages.
Experimental Protocols for this compound Analysis
Accurate and reproducible quantification of this compound is essential for its clinical application. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and capillary electrophoresis (CE) are the most common and sensitive methods for pteridine analysis.
HPLC-MS/MS Method for Urinary Pteridine Quantification
This method allows for the simultaneous detection of multiple pteridines, including this compound, in urine samples.
Sample Preparation (Dilute-and-Shoot Method):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any precipitates.
-
Dilute the supernatant 1:10 (v/v) with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
Chromatographic Conditions:
-
Column: Discovery RP Amide C16 column (15 cm × 4.6 mm, 5 µm)
-
Mobile Phase: 99:1 mixture of 0.1% v/v formic acid in water (A) and 0.1% v/v formic acid in acetonitrile (B) in isocratic mode.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 4000 V
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.
Workflow Diagram for HPLC-MS/MS Analysis of Urinary Pteridines
References
- 1. mst.elsevierpure.com [mst.elsevierpure.com]
- 2. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-Dimethylpterin (CAS 611-55-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dimethylpterin (CAS 611-55-2), a pteridine derivative of significant interest in biomedical research. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines methodologies for its quantification in biological matrices. Furthermore, it explores its biological relevance, particularly as a potential biomarker in cancer, and situates it within the broader context of pteridine metabolism. Visual diagrams are provided to illustrate key pathways and workflows, and all quantitative data is summarized for clarity.
Chemical and Physical Properties
This compound, also known as 2-amino-6,7-dimethyl-4(3H)-pteridinone, is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below, compiled from various sources.[1][2][3][4][5]
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 611-55-2 |
| Molecular Formula | C₈H₉N₅O |
| Molecular Weight | 191.19 g/mol |
| Appearance | Off-White to Brown Crystalline Solid |
| Melting Point | >260 °C (>300 °C also reported) |
| Boiling Point | 423.9 °C at 760 mmHg (Predicted) |
| Density | 1.65 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and DMSO. Slightly soluble in aqueous acid and slightly soluble in aqueous base (when heated). |
Table 2: Spectroscopic Data
| Spectroscopic Property | Value |
| UV λmax | 218, 275, 345 nm |
Table 3: Chromatographic and Other Properties
| Property | Value |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 93.3 Ų |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 2,4,5-triamino-6-hydroxypyrimidine with diacetyl (2,3-butanedione).
Logical Flow of Synthesis
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from Schircks Laboratories.
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
-
Diacetyl (2,3-butanedione)
-
Sodium acetate (NaOAc)
-
7 N Sodium hydroxide (NaOH)
-
Diluted acetic acid
-
Activated charcoal
-
Water
Procedure:
-
Reaction Setup: In a 2 L round bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.
-
Addition of Diacetyl: Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.
-
Buffering: After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.
-
Reflux: After 30 minutes, place the flask in a heating mantle, install a reflux condenser, and reflux the solution for 1 hour.
-
Crystallization (Crude Product): Remove the heating mantle and allow the solution to cool overnight. Filter the precipitated crude this compound and rinse the filter cake with 150 ml of water. Dry in a vacuum desiccator over NaOH.
-
Recrystallization:
-
Dissolve 10 g of the crude this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. Ensure the pH is above 12.2.
-
Add 10 g of activated charcoal and stir the mixture for 30 minutes.
-
Filter the mixture through a very fine filter.
-
Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.
-
To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
-
-
Final Product Collection: Filter the precipitated pure this compound, rinse the filter cake with 700 ml of water, and dry in a vacuum desiccator over NaOH.
Biological Significance and Role in Signaling
Pteridines are a class of heterocyclic compounds that are precursors to essential cofactors and are involved in various biological processes. While a specific signaling pathway directly initiated by this compound is not well-defined in the current literature, its presence in biological fluids like urine is often associated with certain pathological states, including cancer. It is considered a potential biomarker for non-invasive cancer diagnosis.
The broader pteridine metabolic pathway, which originates from guanosine triphosphate (GTP), leads to the synthesis of vital compounds like tetrahydrobiopterin (BH4). BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases (involved in neurotransmitter synthesis) and nitric oxide synthases. Elevated levels of certain pteridines, including neopterin and biopterin, are observed in conditions with increased immune activation and cellular proliferation, such as cancer. This compound is likely a metabolite within this complex network, and its altered excretion may reflect dysregulation of these pathways.
Pteridine Biosynthesis Pathway
References
molecular weight and formula of 6,7-Dimethylpterin
An In-depth Technical Guide to 6,7-Dimethylpterin
Introduction
This compound is a pteridine derivative that has garnered interest within the scientific community, particularly for its potential role as a biomarker in the non-invasive diagnosis of cancer.[1] Pteridines are heterocyclic compounds that are involved in various metabolic pathways, and alterations in their urinary levels have been associated with cellular metabolic changes, such as those occurring in cancer.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Core Data
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N₅O | [1][2] |
| Molecular Weight | 191.19 g/mol | [1] |
| Synonyms | 2-amino-6,7-dimethyl-4(3H)-pteridinone, NSC 31671 | |
| CAS Number | 611-55-2 | |
| Appearance | Crystalline solid | |
| Melting Point | >260 °C | |
| Solubility | Slightly soluble in Chloroform and DMSO | |
| Biological Context | Found in A549 cells and human urine |
Synthesis of this compound
A detailed experimental protocol for the synthesis and purification of this compound is outlined below.
Experimental Protocol: Synthesis and Recrystallization
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
-
Diacetyl
-
Sodium acetate (NaOAc)
-
7 N Sodium hydroxide (NaOH)
-
Activated charcoal
-
Diluted acetic acid
-
Water
-
2 L round-bottom flask
-
Reflux condenser
-
Heating hood
-
Filter paper
-
Vacuum desiccator
Procedure:
-
Initial Reaction: Dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water in a 2 L round-bottom flask.
-
Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.
-
After 10 minutes, slowly add a solution of 27 g of NaOAc dissolved in 100 ml of water.
-
After an additional 30 minutes, place the flask in a heating hood and attach a reflux condenser.
-
Reflux the solution for 1 hour.
-
Remove the heat and allow the solution to cool overnight.
-
Purification of Raw Product: Filter the precipitated raw this compound and wash the filter cake with 150 ml of water.
-
Dry the raw product in a vacuum desiccator over NaOH.
-
Recrystallization: Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH to achieve a pH above 12.2.
-
Add 10 g of activated charcoal and stir the mixture for 30 minutes.
-
Filter the mixture through a very fine filter without rinsing.
-
Precipitation of Pure Product: Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.
-
To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
-
Filter the purified this compound, wash the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH.
Caption: Synthesis and purification workflow for this compound.
Analytical Methodology
The quantification of this compound, particularly in biological samples like urine, is crucial for its evaluation as a biomarker. High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a robust method for this purpose.
Experimental Protocol: Analysis of this compound in Urine
Instrumentation:
-
Agilent 1290 Infinity II Series HPLC system or equivalent.
-
Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).
-
Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).
Reagents:
-
This compound standard.
-
Formic acid (0.1%).
-
Acetonitrile (ACN).
-
Internal standard (e.g., 7-methylpterin).
Procedure:
-
Sample Preparation: A "dilute-and-shoot" method can be employed for urine samples. Dilute the urine sample with the mobile phase to an appropriate concentration.
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
An isocratic elution may be used, though a gradient might be necessary to resolve multiple pteridines. For instance, initial conditions could be 85-100% Solvent A.
-
-
Mass Spectrometry Detection:
-
Utilize positive electrospray ionization (ESI) mode.
-
Monitor for the protonated molecule [M+H]⁺ of this compound.
-
Quantification is based on the peak areas from the extracted ion chromatogram (EIC) for each compound.
-
Biological Significance and Application
This compound is one of several pteridines that have been investigated as potential biomarkers for the non-invasive diagnosis of cancer. Studies have shown that the levels of certain pteridines, including this compound, can be altered in the urine of cancer patients compared to healthy individuals. This is believed to reflect changes in cellular metabolism associated with malignancy.
Caption: Workflow for the validation of this compound as a cancer biomarker.
Conclusion
This compound is a pteridine with significant potential as a non-invasive biomarker for cancer. The synthesis and analytical methods described provide a foundation for further research into its clinical utility. Future studies should focus on larger patient cohorts to validate its diagnostic and prognostic value and to explore its specific role in the metabolic pathways of cancer cells.
References
6,7-Dimethylpterin in Human Urine: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,7-dimethylpterin in human urine, focusing on its analysis, potential biosynthesis, and clinical significance. The information is intended to support research and development efforts in diagnostics and therapeutics.
Introduction
Pteridines are a class of heterocyclic compounds derived from a pyrazine[2,3-d]pyrimidine ring system. They are involved in numerous biological processes, serving as cofactors for various enzymes and as signaling molecules. One such pteridine, this compound, has been identified in human urine and is gaining attention as a potential biomarker for certain pathological conditions, particularly cancer.[1] This guide details the current understanding of this compound in a clinical context, with a focus on analytical methodologies for its quantification in urine samples.
Quantitative Data
The concentration of this compound in human urine can vary depending on the physiological or pathological state of the individual. Below are tables summarizing available quantitative data.
Table 1: Urinary Concentration of this compound in Healthy Individuals and Cancer Patients
| Population | Analyte | Mean Concentration (µM) | Standard Deviation (µM) | Notes |
| Healthy Individuals (n=5) | This compound | 0.59 | - | Concentrations ranged from not detected to 0.82 µM. |
| Cancer Patients (n=5) | This compound | 1.00 | - | Concentrations ranged from not detected to 1.80 µM. |
Data extracted from a study utilizing Capillary Electrophoresis with LED-Induced Fluorescence Detection. The difference in mean concentrations between the two groups was not reported as statistically significant in this small cohort.
Biosynthesis and Metabolism
The complete biosynthetic pathway of this compound in humans has not been fully elucidated. However, it is understood to be part of the general pteridine biosynthesis pathway, which originates from guanosine triphosphate (GTP).
The initial and rate-limiting step in pteridine biosynthesis is the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase I. This is followed by a series of enzymatic reactions to produce various pteridine derivatives. While the specific enzymes responsible for the addition of two methyl groups at the 6 and 7 positions of the pterin ring to form this compound in humans are not definitively known, the general pathway provides a framework for its potential origin. In some organisms, the biosynthesis of a related compound, 6,7-dimethyl-8-ribityllumazine (a precursor to riboflavin), involves specific synthases that utilize precursors derived from GTP.[2]
Clinical Significance
Several pteridines have been investigated as potential biomarkers for various diseases due to their roles in cellular metabolism and immune responses. Elevated levels of certain urinary pteridines have been observed in patients with different types of cancer, including bladder cancer.[2] this compound is specifically listed as one of twelve key pteridine cancer biomarkers.[1]
While the exact mechanism is not fully understood, the increased concentration of pteridines in cancer patients may reflect an activated immune response or alterations in metabolic pathways within cancer cells. Further research is needed to establish the specific role of this compound in cancer pathogenesis and its utility as a diagnostic or prognostic marker.
Experimental Protocols
Accurate quantification of this compound in urine is crucial for its evaluation as a clinical biomarker. Several analytical methods have been employed, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) being a highly sensitive and specific technique.
Protocol 1: Analysis of this compound in Human Urine by LC-MS/MS
This protocol is a representative method for the quantification of pterins in urine.
1. Sample Preparation (Dilute-and-Shoot)
-
Objective: To prepare the urine sample for analysis by removing potential interferences and ensuring compatibility with the analytical system.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet cellular debris and precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered urine 1:10 (v/v) with the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid and 15% aqueous 10 mM ammonium formate with 0.1% formic acid).
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the diluted sample to correct for matrix effects and variations in instrument response. This compound itself has also been used as an internal standard for the analysis of other pterins.
-
2. Chromatographic Separation (HPLC)
-
Objective: To separate this compound from other components in the urine sample.
-
Instrumentation: A high-performance liquid chromatography system.
-
Column: LUNA amino column (e.g., 2 x 150 mm, 3 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile with 0.1% formic acid.
-
Solvent B: 10 mM Ammonium formate in water with 0.1% formic acid.
-
-
Gradient: Isocratic elution with 85% Solvent A and 15% Solvent B.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Objective: To detect and quantify this compound with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example, a potential transition for this compound could be based on its molecular weight.
Conclusion
This compound is an endogenous compound found in human urine that holds promise as a biomarker, particularly in the context of cancer. While its specific biosynthetic pathway in humans requires further investigation, robust analytical methods for its quantification are available. This guide provides a foundation for researchers and clinicians interested in exploring the role of this compound in health and disease. Future studies should focus on elucidating its precise metabolic origin, its functional role in signaling pathways, and its validation as a clinical biomarker in larger patient cohorts.
References
The Role of Pteridines in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines are a class of heterocyclic compounds that play pivotal roles in a myriad of cellular processes, functioning as essential enzyme cofactors, signaling molecules, and pigments. This technical guide provides an in-depth exploration of the core functions of pteridines, with a particular focus on tetrahydrobiopterin (BH4) and its derivatives. It covers their biosynthesis, their critical role as cofactors for aromatic amino acid hydroxylases and nitric oxide synthases, and their involvement in the immune response and various pathological states. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways to aid researchers, scientists, and professionals in the field of drug development.
Introduction to Pteridines
Pteridines are nitrogen-containing bicyclic heterocyclic compounds that are fundamental to a wide range of biological functions.[1] Their diverse roles stem from their ability to exist in different redox states, enabling them to participate in critical electron transfer reactions.[2] The most biologically significant pteridine is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor for several key enzymes.[3] Deficiencies or dysregulation of pteridine metabolism are implicated in a variety of diseases, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[4][5]
Pteridine Biosynthesis: De Novo and Salvage Pathways
The intracellular concentration of BH4 is tightly regulated through three main pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.
De Novo Biosynthesis of Tetrahydrobiopterin (BH4)
The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin triphosphate.
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
-
Sepiapterin reductase (SPR): In the final step, sepiapterin reductase reduces 6-pyruvoyltetrahydropterin to BH4.
De Novo BH4 Biosynthesis Pathway
The Pteridine Salvage Pathway
The salvage pathway provides an alternative route for BH4 synthesis, utilizing sepiapterin as a precursor. This pathway is particularly important in tissues where the de novo pathway may be limited.
-
Sepiapterin Reductase (SPR): Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase.
-
Dihydrofolate Reductase (DHFR): BH2 is then reduced to BH4 by dihydrofolate reductase.
Pteridine Salvage Pathway
Pteridines as Essential Enzyme Cofactors
Tetrahydrobiopterin is a crucial cofactor for several vital enzymes, including the aromatic amino acid hydroxylases and nitric oxide synthases.
Aromatic Amino Acid Hydroxylases
BH4 is an essential cofactor for the following hydroxylases involved in neurotransmitter synthesis:
-
Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.
-
Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).
-
Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.
BH4 as a Cofactor for Aromatic Amino Acid Hydroxylases
Nitric Oxide Synthases (NOS)
BH4 is an absolute requirement for all three isoforms of nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, leading to oxidative stress.
BH4-Dependent Coupling of Nitric Oxide Synthase
Pteridines in the Immune Response
Pteridines, particularly neopterin, are important biomarkers of cellular immune activation.
Interferon-gamma and Neopterin Production
The pro-inflammatory cytokine interferon-gamma (IFN-γ), primarily released by activated T-lymphocytes, is a potent inducer of GCH1 in human macrophages and dendritic cells. This leads to the increased production of 7,8-dihydroneopterin, which is then oxidized to the stable and measurable compound, neopterin. Therefore, elevated levels of neopterin in biological fluids are indicative of an activated cellular immune system.
IFN-γ Signaling and Neopterin Production
Regulation of Pteridine Metabolism
The synthesis of BH4 is tightly controlled, primarily through feedback regulation of the rate-limiting enzyme, GCH1.
Feedback Inhibition of GTP Cyclohydrolase I
GCH1 activity is allosterically regulated by the GCH1 feedback regulatory protein (GFRP). In the presence of BH4, GFRP binds to GCH1 and inhibits its activity, thus preventing the overproduction of BH4. This inhibition can be reversed by phenylalanine, which competes with BH4 for binding to the GCH1-GFRP complex.
Allosteric Regulation of GCH1 by GFRP, BH4, and Phenylalanine
Quantitative Data on Pteridine Levels
The concentrations of pteridines in biological fluids and tissues can vary significantly depending on the physiological or pathological state. The following tables summarize representative quantitative data.
Table 1: Pteridine Levels in Human Biological Fluids (Normal Ranges)
| Pteridine | Urine (pmol/mg creatinine) | Plasma/Serum (nmol/L) |
| Neopterin | 6018 | 2.26 - 7.1 |
| Biopterin | 9104 | - |
| Xanthopterin | 6561 | - |
| Pterin | 1136 | - |
| Isoxanthopterin | 636 | - |
| Pterin-6-carboxylate | 483 | - |
| 6-hydroxymethylpterin | 315 | - |
| Data compiled from multiple sources. |
Table 2: Neopterin Levels in Disease States (Serum/Plasma)
| Condition | Neopterin Concentration (nmol/L) | Reference |
| Healthy Controls | 7.1 ± 2.2 | |
| Non-replicative HBV Carriers | 8.9 ± 4.3 | |
| Replicative HBV Carriers | 14.5 ± 10.0 | |
| Severe COVID-19 Patients | 16.57 ± 9.29 | |
| COVID-19 Patients (Fatal Outcome) | > 53 | |
| Viral Lower Respiratory Tract Infection | >10 (in 96% of patients) |
Detailed Experimental Protocols
Accurate quantification of pteridines is crucial for research and clinical diagnostics. High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
General Workflow for Pteridine Analysis
General workflow for the analysis of pteridines.
Protocol for Pteridine Extraction from Cultured Cells
-
Cell Culture: Grow cells to the desired confluency.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add a suitable lysis buffer (e.g., 0.1 M Tris, 0.3 M KCl, 2.5 mM EDTA, pH 7.8).
-
Homogenization: Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the pteridines.
Protocol for HPLC with Fluorescence Detection of Pteridines in Urine
This protocol is for the analysis of total neopterin and biopterin after an oxidation step.
-
Sample Preparation:
-
Dilute urine sample with water (e.g., 1:10).
-
Add an oxidizing agent (e.g., acidic iodine solution) and incubate in the dark.
-
Stop the reaction by adding a reducing agent (e.g., ascorbic acid).
-
Filter the sample through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer (e.g., 15 mM, pH 6.8) and an organic modifier like methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 350 nm, Emission at 450 nm.
-
-
Quantification:
-
Generate a standard curve with known concentrations of neopterin and biopterin.
-
Compare the peak areas of the samples to the standard curve to determine concentrations.
-
Protocol for GTP Cyclohydrolase I Activity Assay
-
Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue extract with a reaction buffer containing GTP (e.g., 10 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
Oxidation: Stop the reaction and oxidize the product (7,8-dihydroneopterin triphosphate) to neopterin triphosphate by adding acidic iodine solution.
-
Reduction: Add ascorbic acid to reduce excess iodine.
-
HPLC Analysis: Analyze the formation of neopterin by HPLC with fluorescence detection as described in section 7.3. The amount of neopterin formed is proportional to the GCH1 activity.
Protocol for Sepiapterin Reductase Activity Assay
-
Enzyme Extraction: Prepare cell or tissue lysates as described in section 7.2.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 7.5), NADPH (e.g., 0.25 mM), and sepiapterin (e.g., 0.125 mM).
-
Enzyme Addition: Add the cell lysate to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 2 hours) in the dark.
-
Measurement: The activity of sepiapterin reductase can be determined by:
-
Spectrophotometrically: Measuring the decrease in absorbance of sepiapterin at 420 nm.
-
HPLC: Measuring the amount of biopterin produced after an oxidation step.
-
Protocol for Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This method measures the total nitric oxide produced by quantifying its stable end-products, nitrite and nitrate.
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction: Incubate the sample with a reaction mixture containing L-arginine and NADPH.
-
Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This will form a colored azo compound with nitrite.
-
Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.
-
Quantification: Determine the concentration of nitrite/nitrate from a standard curve prepared with known concentrations of sodium nitrite.
Conclusion
Pteridines are integral to a remarkable array of cellular functions, from the synthesis of neurotransmitters to the modulation of the immune response. The central role of tetrahydrobiopterin as an enzyme cofactor underscores its importance in maintaining cellular homeostasis. The dysregulation of pteridine metabolism is a common feature in a variety of diseases, making these pathways attractive targets for therapeutic intervention. The analytical methods and protocols detailed in this guide provide a framework for the accurate quantification and study of pteridines, which is essential for advancing our understanding of their roles in health and disease and for the development of novel diagnostic and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. GTP cyclohydrolase I feedback regulatory protein-dependent and -independent inhibitors of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gamma interferon is dispensable for neopterin production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for HPLC-Based Pteridine Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of pteridines in various biological matrices using High-Performance Liquid Chromatography (HPLC).
Introduction to Pteridine Analysis
Pteridines are a class of heterocyclic compounds that serve as crucial cofactors and biomarkers in numerous biological processes. Neopterin and biopterin are of particular clinical interest. Neopterin is a marker for cellular immune system activation, with elevated levels observed in infections, autoimmune diseases, and certain cancers.[1] Tetrahydrobiopterin (BH4), the reduced form of biopterin, is an essential cofactor for enzymes involved in the synthesis of neurotransmitters and nitric oxide.[1] The analysis of pteridines is challenging due to their low concentrations in biological fluids and the instability of their reduced forms (dihydro- and tetrahydro- derivatives), which are susceptible to oxidation.[1] HPLC is the preferred method for pteridine analysis, offering high sensitivity and the ability to separate various derivatives when coupled with appropriate detection techniques like fluorescence, electrochemical, or mass spectrometry.[1][2]
Core Analytical Strategies
Two primary strategies are employed for the HPLC analysis of pteridines to address the instability of the reduced forms:
-
Indirect Analysis via Chemical Oxidation: This common approach, especially with fluorescence detection, involves the chemical oxidation of unstable, non-fluorescent reduced pteridines to their stable and highly fluorescent aromatic forms before injection. This method allows for the quantification of "total neopterin" and "total biopterin."
-
Direct Analysis of Redox Forms: This strategy aims to quantify individual pteridines in their native oxidation states. It requires careful sample handling with antioxidants to prevent degradation and is typically paired with highly sensitive detection methods like sequential electrochemical and fluorescence detection.
Data Presentation: Quantitative HPLC Method Parameters
The following tables summarize quantitative data from various HPLC methods for pteridine determination, facilitating easy comparison.
Table 1: HPLC Methods with Fluorescence Detection
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection (Ex/Em in nm) | LOD/LLOQ | Reference |
| Total Neopterin & Biopterin | Urine | C18 reversed-phase (150 x 4.6 mm, 5 µm) | 15 mM potassium phosphate buffer (pH 6.4) with 1-5% methanol | Isocratic | 0.8 - 1.0 | 353 / 438 | Not Specified | |
| Pterin-6-carboxylic acid, Neopterin, Xanthopterin, Isoxanthopterin, Biopterin | Urine | Not Specified | 0.015 M Tris-HCl, 10⁻³ M NaCl buffer (pH 6.8) | Isocratic | Not Specified | 280 / 444 | < 25 pg | |
| Neopterin, Biopterin, Dihydroneopterin, Dihydrobiopterin | Urine | BEH Amide column | Not Specified | HILIC Isocratic | Not Specified | Not Specified | 1 ng/mL (oxidized), 25 ng/mL (dihydro) | |
| Pterin-6-carboxylic acid, Xanthopterin, Neopterin, Monapterin, Isoxanthopterin, Lumazine, Biopterin, 6-hydroxymethylpterin, Pterin | Blood cells, Plasma | ODS (C18), 5 µm | K₂HPO₄ buffer (pH 7.0-7.8) | Isocratic | Not Specified | Fluorometric | Femtomolar range |
Table 2: HPLC Methods with Electrochemical and Sequential Detection
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection | LOD | Reference |
| BH4, BH2, Biopterin, Pterin, XH2 | Not Specified (Standards) | Waters Atlantis dC18 (100 x 4.6 mm, 5 µm) | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN (pH 3.0) | Isocratic | 1.3 | Sequential ECD (+450 mV for BH4, XH2) and Fluorescence (post-column ECD at +800 mV for BH2; native for Biopterin, Pterin) | 60-160 fmol | |
| BH4, BH2, Pterin, Biopterin, XH2 | Not Specified (Standards) | Apex 5µm HPLC column (250 x 4.6 mm) | 0.1 M KH₂PO₄, 0.05 mM EDTA, 0.16 mM DTT, 0.05 mM OSA (pH 2.5) | Isocratic | 1.0 | Sequential ECD and Fluorescence | Not Specified |
Table 3: HPLC Methods with Mass Spectrometry (MS) Detection
| Analyte(s) | Matrix | HPLC Column | Mobile Phase | Elution | Flow Rate (mL/min) | Detection | Linearity (R²) | Reference |
| Neopterin, 7,8-dihydroneopterin, 6-hydroxymethylpterin, Pterin-6-carboxylic acid | Tomato | Not Specified | Not Specified | Not Specified | Not Specified | LC-ESI-MS | > 0.99 | |
| 3 Lumazines, 10 Pterins | Human Urine | Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | A: 0.1% formic acid in water; B: Acetonitrile | Isocratic | Not Specified | Q-TOF-MS | Not Specified |
Experimental Protocols
Protocol 1: Analysis of Total Neopterin and Biopterin in Urine by HPLC with Fluorescence Detection
This protocol describes a conventional method for quantifying total neopterin and biopterin levels in urine, involving an oxidation step to convert all pteridine derivatives into their stable, fluorescent forms.
1. Scope and Principle: Reduced pteridines (dihydroneopterin, dihydrobiopterin, tetrahydrobiopterin) in urine are oxidized to the fluorescent neopterin and biopterin using manganese dioxide (MnO₂). The oxidized pteridines are then separated by reversed-phase HPLC and quantified by their native fluorescence.
2. Materials and Reagents:
-
Neopterin and Biopterin standards
-
Manganese dioxide (MnO₂)
-
Potassium phosphate buffer (e.g., 15 mM, pH 6.4)
-
Methanol or Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.22 µm syringe filters
3. Sample Preparation and Oxidation:
-
Centrifuge urine samples to remove particulate matter.
-
To 1 mL of the supernatant, add approximately 5 mg of MnO₂.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.4). A small percentage of an organic modifier like methanol (1-5%) can be added to adjust retention times.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
5. Detection:
-
Fluorescence Detector:
-
Excitation: 353 nm
-
Emission: 438 nm
-
Protocol 2: Simultaneous Analysis of Pteridine Redox Forms by HPLC with Sequential Electrochemical and Fluorescence Detection
This advanced protocol allows for the direct quantification of tetrahydrobiopterin (BH4), dihydrobiopterin (BH2), biopterin, and other pteridines in a single run, which is crucial for studying pterin metabolism.
1. Scope and Principle: This method separates pteridines in their native redox states. The HPLC eluent passes through two detectors in series. An electrochemical detector (ECD) first detects electrochemically active reduced species (like BH4). A fluorescence detector then measures the naturally fluorescent oxidized pteridines. A post-column electrochemical cell can be placed before the fluorescence detector to oxidize non-fluorescent reduced forms (like BH2) into fluorescent species for their detection.
2. Materials and Reagents:
-
Tetrahydrobiopterin (BH4), Dihydrobiopterin (BH2), Biopterin standards
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Citric acid
-
Octyl sulfate sodium salt (OSA) - ion-pairing reagent
-
Diethylenetriaminepentaacetic acid (DTPA) - chelating agent
-
Dithiothreitol (DTT) - antioxidant
-
Acetonitrile (ACN, HPLC grade)
-
Ultrapure water
3. Sample Preparation:
-
Due to the instability of reduced pteridines, samples (e.g., plasma, CSF, tissue homogenates) must be prepared in the presence of antioxidants like DTT.
-
Minimize light exposure and keep samples on ice.
-
Protein precipitation with acids (e.g., perchloric acid) followed by centrifugation is a common step. The supernatant is then directly injected or further purified.
4. HPLC Conditions:
-
Column: Waters Atlantis dC18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, and 2% ACN, adjusted to pH 3.0.
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
5. Detection:
-
Sequential Electrochemical (ECD) and Fluorescence (FLD) Detection:
-
ECD: Analytical electrode set to +450 mV for the detection of BH4 and dihydroxanthopterin (XH2).
-
Post-column ECD: An upstream analytical electrode set to +800 mV to oxidize BH2 to a fluorescent form.
-
FLD: Biopterin and pterin are detected by their native fluorescence, while BH2 is detected after post-column oxidation. Excitation and emission wavelengths are typically set around 350 nm and 450 nm, respectively.
-
Visualizations
Caption: Workflow for urine sample preparation and analysis (Oxidation Method).
Caption: Logical flow of sequential electrochemical and fluorescence detection.
References
6,7-Dimethylpterin as a Fluorescent Probe for Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethylpterin (Dmp) is a pteridine derivative that exhibits intrinsic fluorescence. While many fluorescent probes are designed to exhibit an increase in fluorescence intensity upon binding to a target molecule, current research indicates that this compound primarily acts as a fluorescent probe for nucleic acids through a process of fluorescence quenching. This phenomenon occurs upon interaction with deoxynucleotides, particularly purines, through a combination of dynamic and static quenching mechanisms. This document provides detailed application notes and protocols for utilizing this compound to study nucleic acid interactions.
Principle of Detection
The fluorescence of this compound is quenched in the presence of deoxynucleotides. This quenching is a result of two primary processes:
-
Dynamic Quenching: Collisional encounters between the excited state of this compound and the nucleotide lead to non-radiative decay.
-
Static Quenching: The formation of a non-fluorescent ground-state complex between this compound and the nucleotide.
The efficiency of this quenching is dependent on the nature of the nucleotide base, with purines (dGMP and dAMP) being more effective quenchers than pyrimidines (dCMP) in acidic conditions. In alkaline media, the quenching is significantly less efficient and is primarily dynamic for purine nucleotides, with negligible quenching by dCMP[1]. The observation of static quenching suggests a ground-state association, which can be analyzed to understand the binding interaction between this compound and nucleic acids.
Quantitative Data
The following table summarizes the key photophysical properties and quenching data for this compound in the presence of deoxynucleotides.
| Parameter | Value | Conditions | Reference |
| Fluorescence Property | Quenching | In the presence of dGMP, dAMP, and dCMP | [1] |
| Quenching Mechanism | Dynamic and Static | With purine nucleotides (dGMP, dAMP) in acidic media | [1] |
| Purely Dynamic | With pyrimidine nucleotide (dCMP) in acidic media | [1] | |
| Purely Dynamic | With purine nucleotides in alkaline media | [1] | |
| Static Quenching | Ground-state complex formation is significant only at relatively high reactant concentrations. | With purine nucleotides |
Experimental Protocols
This section provides a general protocol for the characterization of nucleic acid interactions with this compound using fluorescence spectroscopy.
Protocol 1: Analysis of Nucleic Acid Interaction by Fluorescence Quenching
Objective: To determine the nature and extent of fluorescence quenching of this compound upon interaction with a specific nucleic acid sequence (DNA or RNA).
Materials:
-
This compound (Dmp)
-
Purified single-stranded or double-stranded DNA/RNA of interest
-
Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4, or a buffer appropriate for the nucleic acid stability)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen buffer. The final concentration should result in a measurable fluorescence signal without inner filter effects.
-
Prepare a concentrated stock solution of the nucleic acid in the same buffer. Determine the concentration accurately using UV-Vis spectrophotometry (A260).
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths for this compound on the spectrofluorometer. Based on related pterin compounds, excitation is typically in the UV range (around 345 nm) and emission in the blue region of the spectrum.
-
Record the fluorescence spectrum of a solution of this compound alone in the buffer (this will serve as the control, F₀).
-
Perform a titration by adding increasing aliquots of the nucleic acid stock solution to the this compound solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution by multiplying the observed intensity by the dilution factor.
-
Plot the ratio of fluorescence intensities (F₀/F) against the concentration of the nucleic acid.
-
The resulting plot, known as a Stern-Volmer plot, can be analyzed to determine the quenching constant. A linear plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static). An upward curvature suggests the presence of both static and dynamic quenching.
-
Protocol 2: Determination of Binding Constant (for Static Quenching)
Objective: To calculate the binding constant (K) for the formation of the this compound-nucleic acid complex.
Procedure:
-
Follow the data acquisition steps from Protocol 1.
-
Data Analysis:
-
For static quenching, the data can be analyzed using the following equation, which is a modification of the Stern-Volmer equation:
(F₀ - F) / F = K[Q]
where:
-
F₀ is the fluorescence intensity of this compound in the absence of the quencher (nucleic acid).
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
K is the binding constant.
-
[Q] is the concentration of the nucleic acid.
-
-
Plot (F₀ - F) / F versus [Q]. The slope of the resulting linear plot will give the binding constant K.
-
Visualizations
Experimental Workflow
Caption: Workflow for analyzing nucleic acid interactions with this compound.
Interaction Mechanism
Caption: Proposed quenching mechanisms of this compound by nucleic acids.
Concluding Remarks
This compound serves as a fluorescent probe for nucleic acids primarily through a quenching mechanism. The detailed protocols provided herein offer a framework for researchers to investigate these interactions quantitatively. The differential quenching observed with various nucleotides suggests a potential for this molecule in studies requiring discrimination between purine- and pyrimidine-rich regions of nucleic acids. Further research is warranted to explore the full potential of this compound and its derivatives as fluorescent probes in molecular biology and drug development.
References
Application Notes and Protocols for Pteridine Profiling in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds that are crucial for a wide range of biological processes.[1] As essential enzyme cofactors, they play a vital role in the synthesis of neurotransmitters (such as dopamine and serotonin), the production of nitric oxide, and amino acid metabolism.[2][3] The study of pteridine metabolism and signaling is critical for understanding the pathophysiology of numerous diseases, including neurological disorders, cardiovascular conditions, and cancer.[1][3] Altered pteridine levels have been linked to various malignancies and viral infections, highlighting their potential as diagnostic and therapeutic targets. This document provides detailed protocols for the extraction and profiling of pteridines in cultured cells, enabling researchers to investigate their roles in cellular signaling and to screen for potential therapeutic agents that modulate pteridine-dependent pathways.
Key Pteridine-Related Signaling Pathways
Tetrahydrobiopterin (BH4), a key pteridine, is an indispensable cofactor for aromatic amino acid hydroxylases (AAHs) and nitric oxide synthases (NOS). Deficiencies in BH4 can lead to severe health issues, including phenylketonuria. The biosynthesis of BH4 is tightly regulated through de novo, salvage, and recycling pathways.
The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrobiopterin synthase (PTPS), and sepiapterin reductase (SR). The salvage pathway can regenerate BH4 from sepiapterin, while the recycling pathway reclaims BH4 after its oxidation during enzymatic reactions.
Figure 1: Pteridine biosynthesis and recycling pathways.
Quantitative Data Summary
The relative abundance of pteridine metabolites can vary significantly depending on the cell type and disease state. The following table summarizes generalized comparative data from the literature.
| Metabolite | Wild-Type Drosophila melanogaster (Relative Abundance) | Eye-Color Mutant Drosophila melanogaster (e.g., sepia) (Relative Abundance) | Normal Human Cell Line (Relative Abundance) | Cancer Cell Line (e.g., Breast Cancer) (Relative Abundance) |
| Sepiapterin | Low | High | Low | Variable |
| Biopterin | High | Low | High | Variable |
| Drosopterin | High (in eyes) | Absent or very low | Not applicable | Not applicable |
| Isoxanthopterin | Moderate | Low | Moderate | Elevated |
| Xanthopterin | Low | Variable | Low | Elevated |
| Neopterin | Low | Low | Low | Elevated |
Note: This is a generalized representation. Actual concentrations can vary based on specific cell lines and experimental conditions.
A study on non-small cell lung cancer A549 cells reported quantified intracellular pteridine levels ranging from 1 to 1000 nM.
Experimental Workflow for Pteridine Profiling
The following diagram outlines the general workflow for the extraction and analysis of pteridines from cultured cells.
Figure 2: Experimental workflow for pteridine profiling in cells.
Detailed Experimental Protocols
I. Pteridine Extraction from Cultured Mammalian Cells
This protocol provides a general guideline for the extraction of pteridines from mammalian cell lines.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
-
Nitrogen evaporator
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard cell culture conditions.
-
Metabolism Quenching: Rapidly wash the cells with ice-cold PBS to remove residual medium. Immediately add cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular pteridines.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.
II. Pteridine Analysis by HPLC-QTOF MS
This method allows for the simultaneous quantification of multiple intracellular pteridines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
HPLC Conditions (example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 15 mM phosphate buffer (pH 6.8) and methanol is a common approach.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Acquisition: Select specific precursor-to-product ion transitions for each pteridine metabolite and any internal standards.
Data Analysis: The concentration of each pteridine is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying pteridine metabolism and signaling in a cellular context. Accurate profiling of pteridines can provide valuable insights into various physiological and pathological processes, potentially leading to the discovery of novel biomarkers and therapeutic targets.
References
Techniques for Quantifying Pteridines in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds that are involved in numerous biological processes. Two of the most well-studied pteridines, neopterin and biopterin, serve as important biomarkers for various physiological and pathological states.[1] Neopterin is a marker of cellular immune system activation, with elevated levels observed in viral infections, autoimmune diseases, certain cancers, and allograft rejection.[2][3][4] Tetrahydrobiopterin (BH4), the active form of biopterin, is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[1] Accurate quantification of pteridines in biological samples such as urine, plasma, serum, and cerebrospinal fluid (CSF) is crucial for clinical diagnostics and research. This document provides detailed application notes and protocols for the principle techniques used to quantify pteridines.
Analytical Methods Overview
The primary methods for pteridine quantification include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method depends on factors such as the required sensitivity, selectivity, the specific pteridines of interest, and the sample matrix.
A significant challenge in pteridine analysis is the instability of the reduced forms (dihydro- and tetrahydro- derivatives). Analytical strategies must therefore either stabilize these reduced forms using antioxidants or oxidize them to their more stable and highly fluorescent aromatic forms.
Quantitative Data Summary
The performance characteristics of the most common analytical methods for pteridine quantification are summarized in the tables below for easy comparison.
Table 1: Performance Characteristics of Pteridine Quantification Methods
| Method | Analytes | Sample Matrix | Limit of Detection (LOD) | Linearity (R²) | Precision (RSD) | Key Advantages | Key Disadvantages |
| HPLC-Fluorescence | Oxidized Pteridines (e.g., Neopterin, Biopterin) | Urine, Plasma, CSF | 60 - 160 fmol | > 0.99 | < 10% (interday) | High sensitivity, well-established | Requires pre-column oxidation for reduced pteridines, potential for interference |
| HPLC-MS/MS | Multiple Pteridines (oxidized and reduced) | Urine, Plasma, CSF | 7 - 360 pg/ml | > 0.98 | < 15% | High selectivity and specificity, can measure multiple analytes simultaneously | Higher instrument cost, potential for matrix effects |
| ELISA (Neopterin) | Neopterin | Serum, Plasma, Urine | 0.094 ng/ml | Not explicitly stated | < 10% (inter-assay) | High-throughput, relatively simple and fast | Limited to a single analyte, potential for cross-reactivity |
| Capillary Electrophoresis-LIF | Pteridine Derivatives | Urine | < 1 x 10⁻¹⁰ M | Not explicitly stated | Not explicitly stated | Excellent separation efficiency | Requires specialized detector |
Table 2: Quantitative Performance of a Neopterin ELISA Kit
| Parameter | Value |
| Sample Type | Serum, plasma, tissue homogenates, and other biological fluids |
| Sensitivity | 0.094 ng/ml |
| Range | 0.156 - 10 ng/ml |
| Recovery | Serum (87 - 101%), EDTA Plasma (88 - 105%) |
| Precision (Intra-Assay) | CV < 8% |
| Precision (Inter-Assay) | CV < 10% |
Signaling Pathways and Workflows
Pteridine Biosynthesis Pathway
The pteridine biosynthesis pathway begins with guanosine triphosphate (GTP) and leads to the formation of various pteridines, including neopterin and biopterin. Understanding this pathway is essential for interpreting the clinical significance of pteridine levels.
References
Application Note & Protocol: Quantification of 6,7-Dimethylpterin in A549 Human Lung Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pteridines are a class of heterocyclic compounds that include folate-derived metabolites and are involved in various biological processes.[1][2] Altered levels of pteridines have been associated with certain cancers, making them potential biomarkers for disease diagnosis and for monitoring the malignant process.[1][3][4] The A549 cell line, derived from a human lung adenocarcinoma, is a widely used in vitro model for non-small cell lung cancer research. This document provides a detailed protocol for the extraction and quantification of 6,7-Dimethylpterin in A549 cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
This protocol involves the culture of A549 cells, followed by the extraction of intracellular and extracellular pteridines. The extracted samples are then analyzed using an HPLC-MS/MS method optimized for the separation and sensitive detection of this compound and other pteridine derivatives. Quantification is achieved by comparing the analyte response to that of a known concentration of an internal standard.
I. Experimental Protocols
Protocol 1: A549 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the A549 human lung carcinoma cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
F-12K Nutrient Mixture (Kaighn's Modification) or DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow cabinet
-
Centrifuge
Procedure:
-
Media Preparation: Prepare complete growth medium consisting of F-12K medium supplemented with 10% (v/v) FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of A549 cells in a 37°C water bath. Decontaminate the vial and transfer the contents to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Do not centrifuge freshly thawed cells to remove DMSO; it will be sufficiently diluted in the medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-90% confluency, perform subculturing.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
-
Seeding for Experiments: Count the cells using a hemocytometer. Seed the cells into 6-well plates at a density of 1 x 10⁵ to 2 x 10⁵ cells/well. Allow cells to adhere and grow for 24-48 hours before treatment or sample collection.
Protocol 2: Pteridine Extraction from A549 Cells and Media
This protocol is adapted from methods developed for pteridine analysis in cancer cell lines, including A549 lung cancer cells.
Materials:
-
6-well plates with cultured A549 cells and media
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Centrifuge and microcentrifuge tubes (1.5 mL)
-
Cell scraper
Procedure:
-
Extracellular Fraction: Carefully collect the cell culture medium from each well into a 1.5 mL microcentrifuge tube. This will be the extracellular fraction. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the supernatant to a new, clean tube and store at -80°C until analysis. Studies have shown that pteridines are predominantly found in the extracellular media.
-
Intracellular Fraction - Cell Washing:
-
Place the 6-well plate on ice.
-
Gently aspirate any remaining medium from the wells.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS per well.
-
-
Intracellular Fraction - Lysis and Extraction:
-
After the final wash, add 500 µL of ice-cold methanol to each well.
-
Use a cell scraper to detach the cells and lyse them in the methanol.
-
Transfer the methanol lysate to a 1.5 mL microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
-
Sample Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the intracellular pteridines, into a new, clean tube. Store at -80°C until HPLC-MS/MS analysis.
Protocol 3: HPLC-MS/MS Analysis of this compound
This method is based on established reversed-phase HPLC techniques for pteridine analysis.
Materials & Equipment:
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).
-
This compound analytical standard.
-
Internal Standard (IS), e.g., 7-methylpterin.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample vials.
Procedure:
-
Sample Preparation: Prior to injection, thaw the extracted samples (both intracellular and extracellular). Centrifuge again at high speed to pellet any precipitates. Transfer the supernatant to an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution may be required to separate this compound from other pteridines. A starting condition could be 99:1 (A:B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole or targeted MS/MS for Q-TOF.
-
MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard using pure standards.
-
Example Transition (to be optimized): this compound (C₈H₉N₅O) - Precursor Ion [M+H]⁺ → Product Ion.
-
-
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 5-1000 ng/mL) with a constant concentration of the internal standard in a matrix similar to the sample (e.g., 50% methanol).
-
Data Analysis: Quantify the concentration of this compound in the samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the generated calibration curve. Normalize the final concentration to cell number or total protein content.
II. Data Presentation
Quantitative results should be summarized for clear comparison. Data can be expressed as concentration (e.g., ng/mL) in the extracellular medium or as mass per cell/protein amount (e.g., pg/10⁶ cells or pg/µg protein) for the intracellular fraction.
| Sample ID | Condition | Intracellular this compound (pg/10⁶ cells) | Extracellular this compound (ng/mL) |
| 1 | Control (Untreated) | User-determined value | User-determined value |
| 2 | Treatment X | User-determined value | User-determined value |
| 3 | Treatment Y | User-determined value | User-determined value |
III. Visualizations
Experimental Workflow
References
- 1. Metabolic profiling of pteridines for determination of potential biomarkers in cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing pteridine metabolism in a progressive isogenic breast cancer cell model - part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Kinetics Using 6,7-Dimethylpterin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6,7-Dimethylpterin in the study of enzyme kinetics, with a focus on Dihydrofolate Reductase (DHFR), Nitric Oxide Synthase (NOS), and Xanthine Oxidase (XO). This document includes detailed experimental protocols, data presentation tables, and visualizations of relevant signaling pathways to facilitate research and drug development efforts.
Introduction to this compound in Enzyme Kinetics
Pterin derivatives are a class of heterocyclic compounds that play crucial roles as enzyme cofactors and substrates in various biological pathways. This compound, a synthetic pterin derivative, serves as a valuable tool for investigating the kinetics of several important enzymes. Its structural similarity to naturally occurring pterins allows it to interact with the active sites of enzymes such as Dihydrofolate Reductase, Nitric Oxide Synthase, and Xanthine Oxidase. Studying these interactions can provide insights into enzyme mechanisms, substrate specificity, and the development of novel inhibitors.
Target Enzymes and Signaling Pathways
Dihydrofolate Reductase (DHFR)
Function: DHFR is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][2] Inhibition of DHFR is a key strategy in cancer chemotherapy.[2]
Signaling Pathway: DHFR is a central enzyme in the folate synthesis pathway, which is critical for DNA synthesis and repair.[3]
Nitric Oxide Synthase (NOS)
Function: NOS enzymes synthesize nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[4] NOS catalyzes the oxidation of L-arginine to L-citrulline and NO, requiring tetrahydrobiopterin (BH4) as an essential cofactor.
Signaling Pathway: The nitric oxide signaling pathway involves the activation of soluble guanylyl cyclase (sGC) by NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream effects.
Xanthine Oxidase (XO)
Function: Xanthine Oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated XO activity can lead to hyperuricemia and gout. The enzyme can also act on other purines and pterins.
Signaling Pathway: XO is the final enzyme in the purine degradation pathway, leading to the production of uric acid.
Quantitative Data
Table 1: Kinetic Parameters for Dihydrofolate Reductase (DHFR)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax or kcat | Ki (µM) | Reference |
| Dihydrofolate (DHF) | E. coli | 0.4 - 1.6 | 12 - 31.5 s-1 | - | |
| NADPH | E. coli | < 1 | - | - | |
| Methotrexate | E. coli | - | - | 0.001 - 0.01 | |
| Trimethoprim | S. pneumoniae | - | - | Varies | |
| Pteridine-2,4,7-triones | - | - | - | % inhibition reported |
Table 2: Kinetic Parameters for Nitric Oxide Synthase (NOS)
| Substrate/Cofactor/Inhibitor | Enzyme Isoform | Km (µM) | Vmax or kcat | Ki (µM) or IC50 (µM) | Reference |
| L-Arginine | eNOS, nNOS, iNOS | 1 - 20 | Varies | - | |
| Tetrahydrobiopterin (BH4) | All isoforms | - | Essential Cofactor | - | |
| 4-amino-H4Bip derivatives | nNOS, iNOS, eNOS | - | - | Not specified | |
| 6-substituted pterins | nNOS | - | - | Not specified | |
| 7-substituted pterins | nNOS | - | - | Not specified |
Table 3: Kinetic Parameters for Xanthine Oxidase (XO)
| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax (µM/s) | Ki (µM) or IC50 (µM) | Reference |
| Hypoxanthine | Bovine Milk | 3.68 | 1.836 | - | |
| Xanthine | Bovine Milk | 5.95 - 6.148 | 1.96 - 1.97 | - | |
| Neopterin | - | - | - | 90% inhibition at 200 µM | |
| Biopterin | - | - | - | 90% inhibition at 200 µM | |
| Xanthopterin | - | - | - | 80% inhibition at 200 µM | |
| Allopurinol | - | - | - | 14.67 |
Experimental Protocols
The following are generalized protocols for studying the kinetics of DHFR, NOS, and XO. These can be adapted for use with this compound as a potential substrate or inhibitor.
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This protocol is based on the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) stock solution
-
NADPH stock solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHF, NADPH, and this compound in DHFR Assay Buffer. Keep all solutions on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Varying concentrations of this compound (for inhibition studies) or a fixed concentration (for substrate studies).
-
DHFR enzyme solution.
-
-
Incubation (for inhibition studies): Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (DHF) and cofactor (NADPH). For substrate studies with this compound, add NADPH and omit DHF.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. For inhibition studies, determine the IC50 and Ki values. For substrate studies, determine Km and Vmax.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures NOS activity by detecting the production of nitrite, a stable oxidation product of NO, using the Griess reagent.
Materials:
-
Purified NOS enzyme or cell/tissue homogenate
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-Arginine stock solution
-
NADPH stock solution
-
Tetrahydrobiopterin (BH4) stock solution
-
Calmodulin stock solution (for eNOS and nNOS)
-
This compound stock solution
-
Griess Reagent (Reagent A: Sulfanilamide in phosphoric acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine NOS Assay Buffer, L-Arginine, NADPH, BH4, Calmodulin (if required), and varying concentrations of this compound.
-
Enzyme Addition: Add the NOS enzyme or sample to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the amount of nitrite produced in each sample and determine the inhibitory effect of this compound (IC50).
Xanthine Oxidase (XO) Activity Assay (Spectrophotometric)
This protocol measures the activity of XO by monitoring the formation of uric acid from xanthine at 295 nm.
Materials:
-
Purified Xanthine Oxidase enzyme
-
XO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Xanthine stock solution
-
This compound stock solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add XO Assay Buffer and varying concentrations of this compound (for inhibition or substrate studies).
-
Enzyme Addition: Add the XO enzyme solution.
-
Pre-incubation (for inhibition studies): Pre-incubate the enzyme with this compound for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the xanthine substrate. To test if this compound is a substrate, omit xanthine.
-
Measurement: Immediately measure the increase in absorbance at 295 nm in kinetic mode for 10-20 minutes at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the curve. Determine Km, Vmax, IC50, or Ki as appropriate.
Visualization of Experimental Workflows
General Workflow for Enzyme Inhibition Assay
Workflow for Determining Substrate Kinetics
Fluorescence-Based Assays
Pterin derivatives, including this compound, often exhibit intrinsic fluorescence, which can be exploited to develop sensitive enzyme assays. The fluorescence properties of pterins are often dependent on their oxidation state and the surrounding environment.
Principle: Changes in the fluorescence intensity or emission wavelength of this compound upon binding to an enzyme or upon enzymatic conversion can be monitored to determine kinetic parameters. This approach can offer higher sensitivity compared to absorbance-based methods.
General Protocol Outline:
-
Characterize Fluorescence: Determine the excitation and emission spectra of this compound under assay conditions.
-
Binding Assay: Titrate the enzyme with this compound and monitor changes in fluorescence to determine binding affinity (Kd).
-
Activity Assay: If this compound is a substrate and the product has different fluorescent properties, monitor the change in fluorescence over time to measure reaction velocity.
Conclusion
This compound is a versatile chemical tool for probing the active sites and kinetic mechanisms of DHFR, NOS, and XO. While specific kinetic data for this compound is not extensively documented, the provided protocols and background information offer a solid foundation for researchers to initiate their own investigations. By adapting these methods, scientists can elucidate the nature of the interaction between this compound and these key enzymes, potentially leading to the discovery of new therapeutic agents.
References
- 1. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent pteridine nucleoside analogs: a window on DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Pteridine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pteridine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of pteridines in a question-and-answer format.
Issue 1: Poor or No Retention of Pteridine Isomers on a Reversed-Phase (C18) Column.
-
Question: My pteridine isomers are eluting at or near the void volume on my C18 column. How can I increase their retention?
-
Answer: Pteridines are polar compounds, which can lead to poor retention on traditional C18 columns under highly aqueous mobile phase conditions.[1] Here are several strategies to improve retention:
-
Increase the aqueous component of the mobile phase: While counterintuitive for reversed-phase, pteridines often require highly aqueous mobile phases (91-100%) for retention on C18 columns.[1] However, this can lead to phase collapse.
-
Consider a different stationary phase: An RP-Amide C16 or a BEH Amide column can offer alternative selectivity and better retention for polar compounds like pteridines.[2][3]
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[1] It uses a high organic mobile phase, which can also enhance MS detection sensitivity.
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of pteridines, which in turn influences their retention. Experimenting with pH within the column's stable range can significantly impact retention. For basic compounds like pteridines, a lower pH (e.g., 3.0) can promote protonation and improve peak shape and retention.
-
Issue 2: Co-elution or Poor Resolution of Pteridine Isomers.
-
Question: I am unable to separate critical pteridine isomer pairs, such as neopterin and biopterin derivatives. What steps can I take to improve resolution?
-
Answer: Achieving baseline separation of structurally similar pteridine isomers is a common challenge. The following approaches can enhance resolution:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: Fine-tuning the mobile phase pH is critical. For example, in HILIC separations, a pH range of 4.8–7.8 has been shown to provide good separation of four pteridine derivatives.
-
Buffer Concentration: The concentration of the buffer (e.g., ammonium acetate) can influence selectivity.
-
Organic Modifier: Varying the percentage of the organic modifier (typically acetonitrile) is a fundamental step in optimizing resolution.
-
-
Column Selection:
-
Alternative Selectivity: If a C18 column provides insufficient resolution, try a column with a different stationary phase, such as an RP-Amide or a Phenyl Hydride column, which offers different selectivity for aromatic compounds.
-
HILIC Columns: BEH Amide columns have demonstrated strong retention and good selectivity for pteridine separations.
-
-
Temperature Control: Operating the column at a controlled temperature (e.g., 30°C or 40°C) can improve peak shape and reproducibility, which contributes to better resolution.
-
Issue 3: Peak Tailing and Asymmetric Peak Shapes.
-
Question: My pteridine peaks are showing significant tailing. What is the cause, and how can I fix it?
-
Answer: Peak tailing for basic compounds like pteridines is often due to secondary interactions with acidic silanol groups on the silica support of the HPLC column. Here are some solutions:
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., below 4) will protonate the pteridine amines and also suppress the ionization of many silanol groups, reducing unwanted interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Consider an RP-Amide Column: These columns have been shown to provide superior peak shapes for basic compounds compared to traditional C18 columns.
-
Issue 4: Instability of Reduced Pteridines (Dihydro- and Tetrahydro- forms).
-
Question: I am analyzing reduced pteridines (e.g., tetrahydrobiopterin, BH4), and I suspect they are degrading during sample preparation or analysis, leading to inaccurate quantification. How can I prevent this?
-
Answer: Reduced pteridines are highly susceptible to oxidation. It is crucial to implement strategies to maintain their stability:
-
Use of Antioxidants/Reducing Agents: Add antioxidants like dithiothreitol (DTT) or ascorbic acid to your sample solutions and mobile phase to prevent oxidation.
-
Control of pH: Acidic conditions can help stabilize reduced pteridines.
-
Pre-column Oxidation: An alternative strategy is to intentionally oxidize all pteridines to their more stable, fluorescent aromatic forms using an oxidizing agent like iodine or manganese dioxide. This allows for total quantification but does not differentiate between the redox states.
-
Minimize Exposure to Air and Light: Prepare samples fresh and protect them from prolonged exposure to oxygen and light.
-
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC mode for separating pteridine isomers: Reversed-Phase or HILIC?
A1: Both reversed-phase (RP) and HILIC can be used effectively, and the best choice depends on the specific pteridine isomers and the analytical goals.
-
Reversed-Phase (RP-HPLC): Traditionally used with highly aqueous mobile phases. Columns with alternative selectivities, like RP-Amide C16, can provide excellent separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a better choice for very polar pteridines that are poorly retained in RP-HPLC. HILIC uses a high organic content mobile phase, which is advantageous for MS detection.
Q2: Which type of detector is most suitable for pteridine analysis?
A2: The most common and sensitive detection methods are:
-
Fluorescence Detection (FD): Oxidized pteridines are naturally fluorescent, making FD a highly sensitive and selective detection method. Reduced forms can be detected after post-column oxidation.
-
Mass Spectrometry (MS): LC-MS is increasingly used due to its high sensitivity and selectivity, allowing for the confirmation of isomer identity based on mass-to-charge ratio.
-
Electrochemical Detection (ECD): This method is particularly useful for the direct detection of redox-active species like tetrahydrobiopterin (BH4).
Q3: How should I prepare my biological samples (e.g., urine, plasma) for pteridine analysis?
A3: Sample preparation is critical for accurate analysis and to prevent the degradation of unstable pteridines. A general workflow may include:
-
Stabilization: For analysis of reduced pteridines, add antioxidants like DTT immediately after sample collection.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Centrifugation and Filtration: Centrifuge the sample to pellet precipitated proteins and other debris, then filter the supernatant through a 0.22 µm filter before injection.
-
Solid Phase Extraction (SPE): For complex matrices or to concentrate the analytes, an SPE cleanup step may be necessary.
Q4: Can mobile phase pH significantly impact the separation of pteridine isomers?
A4: Yes, pH is a critical parameter. Pteridines have ionizable groups, and their charge state, which is dictated by the mobile phase pH, will significantly affect their interaction with the stationary phase and thus their retention and selectivity. For instance, on a BEH Amide HILIC column, the best separation of four pteridine derivatives was achieved in a pH range of 4.8–7.8.
Data Presentation
Table 1: Comparison of HPLC Methods for Pteridine Isomer Separation
| Parameter | Method A: HILIC | Method B: Reversed-Phase Amide | Method C: Reversed-Phase C18 with Ion-Pairing |
| Column | BEH Amide | Discovery RP Amide C16 | Atlantis dC18 |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer (pH 4.8-7.8) | Acetonitrile/0.1% Formic Acid in Water | Acetonitrile/Phosphate-Citrate Buffer with OSA* (pH 3.0) |
| Typical Analytes | Neopterin, Biopterin, and their dihydro- forms | Various pterins and lumazines | Tetrahydrobiopterin and its metabolites |
| Advantages | Good retention for polar compounds, MS-compatible | Good resolution of diastereoisomers, good peak shape | Direct analysis of reduced forms, stable retention |
| Disadvantages | Longer analysis time at high pH | May require optimization for highly polar pteridines | Non-volatile buffers are not MS-compatible |
*OSA: Octanesulfonic acid (ion-pairing reagent)
Experimental Protocols
Protocol 1: HILIC-Fluorescence Detection Method for Pteridine Separation (Adapted from)
-
HPLC System: UHPLC system with a fluorescence detector.
-
Column: BEH Amide column.
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer. The optimal pH is typically between 4.8 and 7.8. The ratio of acetonitrile to buffer should be optimized (e.g., starting with 90:10 ACN:Buffer).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific pteridines of interest (e.g., Ex: 350 nm, Em: 440 nm).
-
Sample Preparation: Dissolve standards in a water/acetonitrile mixture (50:50). For biological samples, perform protein precipitation and filtration.
Protocol 2: Reversed-Phase LC-MS/MS Method for Pteridine Analysis (Adapted from)
-
LC-MS System: HPLC or UHPLC coupled to a tandem mass spectrometer (MS/MS).
-
Column: Discovery RP Amide C16 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 99:1 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor specific precursor-product ion transitions for each pteridine isomer.
-
Sample Preparation: For urine samples, a "dilute-and-shoot" approach can be used, involving centrifugation and filtration.
Visualizations
Caption: Troubleshooting decision tree for common HPLC separation issues.
Caption: General experimental workflow for pteridine analysis in biological fluids.
References
Pteridine Mass Spectrometry Technical Support Center
Welcome to the technical support center for pteridine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reduced pteridines, like tetrahydrobiopterin (BH4), are consistently showing peaks corresponding to their oxidized forms (dihydrobiopterin - BH2, and biopterin). What is causing this?
This is a very common issue and is primarily due to the inherent instability of reduced pteridines, which are highly susceptible to oxidation.[1][2] This oxidation can occur at multiple stages of your workflow:
-
Sample Collection and Storage: Exposure to air and light can initiate oxidation.
-
Sample Preparation: Without the presence of antioxidants, the sample preparation process itself can lead to significant oxidation.
-
During Mass Spectrometry Analysis: In-source fragmentation or unfavorable conditions within the mass spectrometer can also contribute to oxidation.
To minimize this, it is crucial to incorporate stabilizing agents throughout your process.[3][4]
Q2: What are the best practices for preventing the oxidation of reduced pteridines during sample preparation?
To ensure the accurate measurement of reduced pteridines, a robust sample preparation protocol that actively prevents oxidation is essential. Key recommendations include:
-
Use of Antioxidants: The addition of antioxidants is critical. Dithiothreitol (DTT) and ascorbic acid are commonly used stabilizing agents.[3]
-
pH Control: Maintaining an appropriate pH is important for pteridine stability. While acidic conditions can sometimes be used, a basic pH is often preferred for dissolving pteridines without affecting their chemical structure. An optimal pH range for DTT is between 7.1 and 8.0.
-
Temperature: Keep samples on ice or at 4°C during preparation to slow down degradation.
-
Light Protection: Protect samples from direct light, as some pteridines are light-sensitive.
Q3: I am observing unexpected peaks in my mass spectra that do not correspond to known pteridines or their common oxidized forms. What could be the origin of these artifact ions?
Unexpected peaks can arise from several sources. Here are a few possibilities to investigate:
-
Adduct Formation: Pteridines can form adducts with ions present in the sample or from the instrument itself, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. The formation of adducts is a common phenomenon in electrospray ionization (ESI).
-
In-Source Fragmentation: The high energy in the ion source can cause pteridines to fragment before they reach the mass analyzer. This "in-source fragmentation" can generate a variety of unexpected peaks.
-
Contaminants: Peaks could be from contaminants in your solvents, sample tubes, or from the LC system itself. Always use high-purity, LC-MS grade solvents and reagents.
Q4: How can I identify if an unexpected peak is an adduct?
Adducts will have a specific mass difference from the molecular ion ([M+H]⁺). Common adducts to look for include:
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Sodium adduct ([M+Na]⁺): Mass of M + 22.9898 Da
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Potassium adduct ([M+K]⁺): Mass of M + 38.9637 Da
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Ammonium adduct ([M+NH₄]⁺): Mass of M + 18.0344 Da
If you observe a peak with a mass corresponding to one of these additions to your expected pteridine mass, it is likely an adduct.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks
If you observe unexpected peaks in your chromatogram, follow this decision tree to identify the potential source:
Caption: Troubleshooting decision tree for unexpected peaks.
Guide 2: Minimizing Oxidation of Reduced Pteridines
This guide provides a systematic approach to reducing the oxidation of sensitive pteridines.
Caption: Workflow for minimizing pteridine oxidation.
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic masses and the corresponding m/z values for the protonated molecules ([M+H]⁺) of some common pteridines and their oxidized forms.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| Tetrahydrobiopterin (BH4) | C₉H₁₅N₅O₃ | 241.1175 | 242.1248 |
| Dihydrobiopterin (BH2) | C₉H₁₃N₅O₃ | 239.1018 | 240.1091 |
| Biopterin | C₉H₁₁N₅O₃ | 237.0862 | 238.0935 |
| Dihydroneopterin (NH2) | C₉H₁₃N₅O₄ | 255.0968 | 256.1041 |
| Neopterin | C₉H₁₁N₅O₄ | 253.0811 | 254.0884 |
Note: The observed m/z may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
Protocol: Sample Preparation for the Analysis of Reduced Pteridines
This protocol provides a general framework for preparing biological samples for the analysis of reduced pteridines while minimizing oxidation.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Antioxidant stock solution (e.g., 100 mM Dithiothreitol (DTT) in water, freshly prepared)
-
0.2 M Trichloroacetic acid (TCA)
-
Centrifuge
-
LC-MS grade water and solvents
Procedure:
-
Sample Collection: Collect the biological sample and immediately place it on ice. If not processed immediately, store at -80°C.
-
Antioxidant Addition:
-
For liquid samples (e.g., plasma), add the antioxidant stock solution to a final concentration of 1-10 mM DTT.
-
For tissue samples, homogenize the tissue in a buffer containing 1-10 mM DTT.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold 0.2 M TCA to the sample.
-
Vortex briefly to mix.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the pteridines, and transfer it to a clean autosampler vial.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis immediately. If immediate analysis is not possible, store the extracts at -80°C.
-
Note: This is a general protocol and may require optimization for specific sample types and instruments. It is always recommended to validate the method for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6,7-Dimethylpterin
Welcome to the technical support center for 6,7-Dimethylpterin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound by providing solutions to common solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a heterocyclic compound belonging to the pterin family. Pterins are involved in various biological processes.[1] In research, this compound is recognized as a potential cancer biomarker and is studied for its role in pterin-dependent signaling pathways.[2]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has limited solubility in aqueous solutions at neutral pH due to strong intermolecular hydrogen bonding.[3] For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent. For aqueous applications, solubility can be significantly increased by adjusting the pH to alkaline conditions (pH > 12).[4]
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can aid in the dissolution of many compounds. However, excessive heat may cause degradation of pterin compounds. If you choose to heat the solution, it is advisable to do so gently (e.g., in a 37°C water bath) and for a minimal amount of time. Always monitor for any signs of degradation, such as color change.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The solubility of pterins, including this compound, is highly dependent on pH. In alkaline conditions (e.g., pH > 12), the acidic protons on the pterin ring can deprotonate, increasing the molecule's polarity and its solubility in water.[4] Conversely, in acidic solutions, while some pterins may show increased solubility, there is a risk of cleaving the pterin ring.
Q5: What is the role of this compound in signaling pathways?
A5: Research has identified a pterin-dependent signaling pathway in bacteria, such as Agrobacterium tumefaciens, where it regulates biofilm formation. In mammalian systems, other pterins like tetrahydrobiopterin are crucial cofactors in the synthesis of neurotransmitters. While the specific signaling roles of this compound in mammalian cells are still under investigation, its presence as a biomarker suggests involvement in cellular processes that are altered in disease states.
Troubleshooting Guides
Issue 1: Precipitate forms when preparing an aqueous working solution from a DMSO stock.
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Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit as the percentage of DMSO decreases.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Increase the co-solvent percentage: If your experimental design allows, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of the potential for solvent-induced toxicity in cell-based assays (typically, the final DMSO concentration should be ≤ 0.5%).
-
pH adjustment of the aqueous buffer: As pterin solubility increases in alkaline conditions, adjusting the pH of your final working solution to a moderately basic pH (if compatible with your experiment) may improve solubility.
-
Issue 2: Low or no observable effect of this compound in a cell-based assay.
-
Cause: The compound may not be fully dissolved, leading to a lower effective concentration than intended, or the compound may have degraded.
-
Solutions:
-
Verify dissolution: Before adding to your assay, visually inspect your stock and working solutions to ensure there is no precipitate. Gentle vortexing or sonication may aid dissolution.
-
Prepare fresh solutions: Pterin solutions, especially in their reduced forms, can be unstable. It is best to prepare fresh solutions for each experiment or use aliquots of a stock solution that have been stored properly to avoid repeated freeze-thaw cycles.
-
Optimize concentration: Perform a dose-response experiment with a wider concentration range to determine the optimal effective concentration for your specific cell line and assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water (neutral pH) | Very Low | 25 | Intermolecular hydrogen bonding limits solubility. |
| Water (pH > 12.2) | High | 25 | Deprotonation increases polarity and solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 | A common solvent for preparing stock solutions. |
| Chloroform | Slightly Soluble | 25 | |
| Ethanol | Estimated Low | 25 | Based on the behavior of similar pterin compounds. |
| Methanol | Estimated Low | 25 | Based on the behavior of similar pterin compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 191.18 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 1.91 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear. If dissolution is slow, brief sonication in a water bath may be used.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for Cell Culture Applications
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a 10 µM final concentration): a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium. This will result in a 10 µM working solution. b. Further dilute this working solution as needed for your specific experimental concentrations.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. For example, if your final this compound concentration is 10 µM, your vehicle control should contain 0.1% DMSO.
-
Application to Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
References
minimizing photo-bleaching of pterin-based probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of pterin-based probes during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using pterin-based fluorescent probes and provides systematic steps to resolve them.
Issue 1: Rapid Signal Loss or Fading During Imaging
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | 1. Reduce Excitation Light Intensity: Lower the laser power or use neutral density filters.[1][2] 2. Minimize Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[1][2] 3. Use Antifade Reagents: Mount the sample in a commercially available or homemade antifade medium.[3] 4. Optimize Imaging Protocol: Acquire images only when necessary. For time-lapse experiments, increase the interval between acquisitions. | A significant reduction in the rate of fluorescence decay, allowing for longer observation periods. |
| Phototoxicity | 1. Assess Cell Health: Monitor cells for signs of stress, such as membrane blebbing or apoptosis. 2. Reduce Overall Light Dose: Implement the same strategies as for minimizing photobleaching, as phototoxicity is often linked to the total light exposure. | Healthier cells that maintain their normal morphology and behavior throughout the experiment, leading to more reliable data. |
| Probe Instability | 1. Check pH of Medium: The fluorescence of pterin derivatives can be pH-sensitive. Ensure the imaging buffer is maintained at the optimal pH for your specific probe. 2. Verify Probe Oxidation State: Oxidized pterins are generally more fluorescent than their reduced forms. Ensure that the experimental conditions do not promote reduction of the probe. | A more stable and consistent fluorescence signal over time. |
Issue 2: Low Initial Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Probe Concentration | 1. Titrate Probe Concentration: Experiment with a range of probe concentrations to find the optimal balance between signal intensity and potential aggregation-induced quenching. | An increase in the initial fluorescence intensity without introducing artifacts from probe aggregation. |
| Incorrect Filter Sets | 1. Verify Filter Specifications: Ensure that the excitation and emission filters are appropriate for the specific absorption and emission maxima of your pterin-based probe. | Maximized signal detection and minimized bleed-through from other fluorescent molecules. |
| Environmental Quenching | 1. Analyze Imaging Medium Components: Some components in the imaging medium can quench fluorescence. If possible, simplify the medium or test for quenching effects of individual components. | An increase in the initial fluorescence signal by removing quenching agents. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for pterin-based probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, a pterin-based probe, upon exposure to excitation light. This leads to a gradual decrease in the fluorescence signal, which can limit the duration of imaging experiments and affect the accuracy of quantitative measurements. Pterin derivatives, like many organic fluorophores, are susceptible to photobleaching, especially under high-intensity illumination.
Q2: How can I quantitatively assess the photostability of my pterin-based probe?
A2: You can create a photobleaching curve by continuously imaging your sample and plotting the fluorescence intensity over time. This allows you to determine the rate of photobleaching under your specific experimental conditions. For a more detailed analysis, you can calculate the photobleaching quantum yield, which is a measure of the probability that an excited fluorophore will be photobleached.
Q3: Which antifade reagents are best for pterin-based probes?
A3: While specific data on the best antifade reagents for pterin-based probes is limited, reagents containing p-phenylenediamine (PPD) have shown to be very effective in reducing photobleaching for a variety of fluorophores. However, some antifade reagents can cause an initial reduction in fluorescence intensity, so it is important to test different formulations to find the one that works best for your specific probe and application. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as those based on Trolox or enzymatic oxygen scavenging systems, as traditional antifade mounting media are often toxic to living cells.
Q4: Does the cellular environment affect the photostability of pterin-based probes?
A4: Yes, the local environment can significantly impact probe photostability. Factors such as the pH of the medium, the presence of reactive oxygen species, and interactions with other molecules can all influence the rate of photobleaching. It is important to consider and control these factors as much as possible in your experimental design.
Q5: Are there any alternatives to using antifade reagents for minimizing photobleaching?
A5: Yes, several strategies can be employed in addition to, or instead of, antifade reagents. These include:
-
Optimizing your imaging setup: Use a high-quantum-yield detector to maximize signal detection with lower excitation power.
-
Choosing a more photostable probe: If possible, select a pterin derivative with a higher intrinsic photostability.
-
Computational correction: For quantitative studies, you can acquire a photobleaching curve from a control sample and use it to correct for signal loss in your experimental data.
Quantitative Data
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. A higher quantum yield generally indicates a brighter fluorophore. The following table summarizes the fluorescence quantum yields for several pterin derivatives in acidic and basic aqueous solutions.
| Pterin Derivative | ΦF (Acidic Medium) | ΦF (Basic Medium) |
| Pterin | 0.33 | 0.27 |
| 6-carboxypterin | 0.28 | 0.18 |
| 6-formylpterin | 0.12 | 0.07 |
| Folic Acid | <0.005 | <0.005 |
| Data sourced from Thomas et al. (2002). |
Experimental Protocols
Protocol 1: Assessing the Photostability of a Pterin-Based Probe
This protocol describes a method for generating a photobleaching curve to quantify the photostability of a pterin-based probe.
Materials:
-
Fluorescence microscope with a camera or other detector
-
Pterin-based probe of interest
-
Appropriate solvent or buffer for the probe
-
Microscope slides and coverslips
-
Antifade reagent (optional, for comparison)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the pterin-based probe at a concentration suitable for imaging.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
For comparison, prepare a second sample with an antifade reagent mixed into the probe solution.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to warm up for stable output.
-
Select the appropriate filter set for your pterin-based probe.
-
Set the excitation light intensity to a level that you would typically use for your experiments.
-
Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample and select a region of interest (ROI).
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
The resulting curve represents the photobleaching profile of your probe under the tested conditions.
-
To quantify photostability, you can calculate the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the potential pathways leading to photobleaching of a pterin-based probe.
Caption: A logical workflow for troubleshooting rapid signal loss when using pterin-based probes.
References
Validation & Comparative
6,7-Dimethylpterin vs. Biopterin as a Cofactor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme cofactors is critical for accurate experimental design and therapeutic development. This guide provides an objective comparison of 6,7-Dimethylpterin and the natural cofactor, Biopterin (in its reduced form, Tetrahydrobiopterin or BH4), for key enzymes in human physiology.
This comparison focuses on the performance of these cofactors with Aromatic Amino Acid Hydroxylases (AAAHs) and Nitric Oxide Synthases (NOS), presenting available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Introduction to Pterin Cofactors
Pterins are a class of heterocyclic compounds that, in their reduced forms, act as essential cofactors for a variety of enzymatic reactions. The most well-known of these is Tetrahydrobiopterin (BH4), the natural cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are the rate-limiting enzymes in the biosynthesis of the neurotransmitters dopamine and serotonin, and in the catabolism of phenylalanine. BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (NOS), which produce the critical signaling molecule nitric oxide (NO).
This compound, a synthetic pterin derivative, has been investigated as a potential substitute for BH4 in various enzymatic assays. Understanding the differences in their efficacy and interaction with target enzymes is crucial for interpreting experimental results and for the development of pharmacological chaperones for diseases associated with pterin metabolism deficiencies.
Comparative Efficacy as an Enzyme Cofactor
The efficacy of a cofactor is determined by its ability to facilitate the catalytic activity of an enzyme, often measured by kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Below is a summary of available data comparing this compound to Biopterin for key enzymes.
Data Presentation
| Enzyme | Cofactor | Km (µM) | Vmax (relative activity) | Key Observations |
| Phenylalanine Hydroxylase (PAH) | Tetrahydrobiopterin (BH4) | ~24-33 | 100% | Requires activation by its substrate, L-phenylalanine, to achieve maximal activity. Exhibits positive cooperativity towards BH4 upon activation.[1] |
| 6,7-Dimethyltetrahydropterin | Not Available | Fully Active | The enzyme is reported to be essentially fully active without pre-incubation with L-phenylalanine, suggesting a different regulatory interaction compared to BH4. | |
| Tyrosine Hydroxylase (TH) | Tetrahydrobiopterin (BH4) | ~24 | 100% | Exhibits negative cooperativity.[2] |
| 6-Methyltetrahydropterin | 62.7 ± 5.7 | Not Available | Does not show cooperativity.[2] | |
| 6,7-Dimethyltetrahydropterin | Not Available | Functional, but less active than BH4 | Used as a non-natural cofactor in high-throughput screening assays.[3] | |
| Tryptophan Hydroxylase (TPH) | Tetrahydrobiopterin (BH4) | Not Available | 100% | The natural cofactor for both TPH1 and TPH2 isoforms. |
| 6,7-Dimethyltetrahydropterin | Not Available | Ineffective (for TPH2 mutant) | Was not effective in increasing the thermal stability of a mutant TPH2 enzyme, in contrast to BH4 and 6-methyltetrahydropterin.[4] | |
| Nitric Oxide Synthase (NOS) | Tetrahydrobiopterin (BH4) | Not Available | 100% | Essential for NO production and preventing NOS uncoupling, which leads to superoxide production. |
| 6,7-Dimethyltetrahydropterin | Not Available | Not Available | No specific kinetic data found in the reviewed literature. |
Note: "Not Available" indicates that specific quantitative data for this compound was not found in the performed literature search. Data for 6-Methyltetrahydropterin with Tyrosine Hydroxylase is included as a close structural analog.
Signaling Pathways
The enzymatic reactions dependent on these cofactors are integral to several critical signaling pathways.
Aromatic Amino Acid Hydroxylation Pathway
This pathway is fundamental for the synthesis of the neurotransmitters dopamine and serotonin from their respective amino acid precursors.
Nitric Oxide Synthesis and Signaling Pathway
Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular, nervous, and immune systems. Its production is catalyzed by Nitric Oxide Synthase (NOS) with BH4 as an essential cofactor.
References
- 1. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of (R)-2-Amino-6-(1R,2S)-1,2-Dihydroxypropyl)-5,6,7,8-Tetrahydropterin-4(3H)-One and Its Structural Analogues on the Temperature Stability of Tryptophan Hydroxylase 2 with the P447R Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of 6,7-Dimethylpterin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 6,7-Dimethylpterin, a pteridine derivative, is crucial for various biomedical research applications. This guide provides an objective comparison of validated analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Pteridines, including this compound, are heterocyclic compounds involved in diverse biological processes, and their levels can serve as biomarkers for various pathological states. The choice of an analytical method for their quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), highlighting their respective strengths and limitations.
Comparative Analysis of Validated Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound and other relevant pteridine derivatives.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-Q-TOF-MS | This compound & 9 other pterins | Human Urine | 25-1000 ng/mL | - | - | - | - | [1] |
| HILIC-MS/MS | Dimethylpterin & 11 other pteridines | Human Urine | - | - | - | 83.1-116.7% | 1.4-15.6% | [2] |
| LC-MS/MS | 6 Pterins (isomers of bio- and neopterins) | Urine | - | 7-360 pg/mL | - | - | - | [3][4] |
| CE-LIF | This compound & 8 other pterins | - | - | < 1 x 10⁻¹⁰ M | - | - | - | [5] |
| GC/MS | Biopterin, Neopterin (this compound as internal standard) | Urine | - | - | - | - | - |
Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) for Pteridine Profiling
This method utilizes a "dilute-and-shoot" approach, offering a simple and high-throughput sample preparation.
-
Sample Preparation:
-
Centrifuge urine samples.
-
Filter the supernatant.
-
Directly inject the filtered urine into the HPLC system.
-
-
Instrumentation: Agilent 1290 Infinity II Series HPLC system coupled to a Q-TOF-MS.
-
Chromatographic Conditions:
-
Column: Discovery RP Amide C16 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 99:1 (v/v) of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: Not specified.
-
Detection: Positive electrospray ionization (ESI) mode.
-
-
Internal Standard: 7-methylpterin.
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for Simultaneous Pteridine Analysis
This HILIC-based method allows for the separation of a wide range of polar pteridines, including their reduced forms, without the need for oxidative pretreatment.
-
Sample Preparation:
-
Stabilize urine samples with dithiothreitol (DTT).
-
Dilute the stabilized urine sample.
-
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
-
Column: ZIC-HILIC column.
-
Mobile Phase: Gradient elution.
-
Run Time: 20 minutes.
-
-
Detection: Tandem mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation
This method is optimized for the separation of positional isomers of key pteridines.
-
Sample Preparation:
-
Oxidize urine samples with Manganese Dioxide (MnO₂).
-
Filter the sample.
-
Directly dilute the filtered sample in the mobile phase.
-
-
Instrumentation: Not specified.
-
Chromatographic Conditions:
-
Column: LUNA amino column (2 x 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 85% (acetonitrile/0.1% formic acid) and 15% (0.1% formic acid/10 mM ammonium formate).
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
-
Detection: Tandem mass spectrometry, typically in negative ion-electrospray mode.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for this compound analysis using HPLC-Q-TOF-MS.
Caption: Workflow for pteridine analysis using HILIC-MS/MS.
Caption: Workflow for pteridine isomer analysis using LC-MS/MS.
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the research. LC-MS/MS based methods, particularly those employing HILIC or specialized columns for isomer separation, offer high sensitivity and specificity, making them suitable for complex biological matrices and the simultaneous analysis of multiple pteridines. The "dilute-and-shoot" HPLC-Q-TOF-MS method provides a rapid and straightforward approach for high-throughput screening. For ultra-sensitive detection, Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) presents a powerful alternative. This guide provides a foundational comparison to assist researchers in making an informed decision for their analytical needs in the study of this compound and related compounds.
References
- 1. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 6,7-Dimethylpterin in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 6,7-Dimethylpterin, the choice of buffer system is critical for ensuring experimental reproducibility and accuracy. This guide provides a comparative analysis of the performance of this compound in commonly used buffer systems, supported by experimental data on its stability, solubility, and fluorescence properties.
Data Summary
The following table summarizes the key performance indicators of this compound in phosphate, Tris-HCl, and HEPES buffer systems. These buffers are frequently employed in enzymatic assays and analytical methods involving pterin derivatives.
| Performance Metric | Phosphate Buffer | Tris-HCl Buffer | HEPES Buffer | Alternative Pterins |
| Solubility | Limited solubility of ~20 µM in 0.02 M phosphate buffer at pH 7 and 10. Can lead to precipitation in reactions where its concentration exceeds this limit. | Generally considered stable in aqueous solutions.[1][2] Specific solubility data for this compound is not readily available, but Tris is a common component in assays where pterins are analyzed. | Used in enzymatic assays with pterin-based fluorescent probes, suggesting sufficient solubility for these applications.[3] | Pterins, as a class, often exhibit low solubility in common organic solvents due to strong intermolecular hydrogen bonding. |
| Stability | Anions of weak acids, like phosphate, can act as fluorescence quenchers for pterins. This may impact the accuracy of fluorescence-based assays. | Tris-HCl buffers are generally stable and widely used for the resuspension and storage of nucleic acids and in enzymatic reactions. They are suitable for buffering in the pH range of 7-9. | A common buffer in enzymatic assays, including those with pterin derivatives, suggesting good stability of the system. | The stability of pterins is significantly affected by light and temperature; they should be stored in non-UV transparent containers at low temperatures. |
| Fluorescence | Phosphate has been reported to be an efficient quencher of pterin fluorescence. | Tris-HCl is used in assays where this compound is a fluorescent product, indicating its compatibility with fluorescence detection. | HEPES has been used in fluorescence polarization assays with pterin-based probes without reported interference. | The fluorescence of pterin derivatives can be quenched by various molecules, including purine nucleotides. |
| Enzymatic Activity | Phosphate buffer can interfere with the dissolution of certain compounds and may impact enzyme kinetics. | Tris-HCl is a standard buffer in many enzymatic assays, including those involving pterin metabolism, and is generally well-tolerated by enzymes. | HEPES is widely used in enzymatic assays and has been shown to have minimal impact on the activity of various enzymes up to 100 mM. | The choice of buffer can significantly impact enzyme activity, with different enzymes showing preferences for specific buffer systems. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducing and building upon existing research.
Protocol 1: Determination of this compound as a Product of Molybdenum Cofactor Biosynthesis Intermediate
This protocol is adapted from an assay to analyze the formation of a diaminopyrimidine-type product in the Molybdenum cofactor (Moco) biosynthesis pathway, which is then converted to this compound for detection.
Objective: To quantify the enzymatic product by converting it to the fluorescent this compound.
Materials:
-
Enzyme extract (e.g., MoaA)
-
5'-GTP (substrate)
-
S-adenosylmethionine (SAM)
-
100 mM Tris-HCl, pH 9.0
-
300 mM NaCl
-
2 mM DTT
-
Sodium dithionite (Na₂S₂O₄)
-
2,3-butanedione
Procedure:
-
Perform in vitro enzyme assays under anaerobic conditions at room temperature for 45 minutes in a total volume of 180 µL.
-
The reaction mixture should contain 100 mM Tris-HCl (pH 9.0), 300 mM NaCl, 2 mM DTT, a 10-fold molar excess of SAM, the substrate (5'-GTP), and a 20-fold molar excess of Na₂S₂O₄.
-
Initiate the reaction by adding the enzyme.
-
To convert the reaction product to this compound for analysis, add 2,3-butanedione to the reaction mixture.
-
Analyze the formation of this compound via HPLC with fluorescence detection.
Protocol 2: Fluorescence Quenching Studies of Pterin Derivatives
This protocol outlines a general method for studying the quenching of pterin fluorescence by different buffer components or other molecules.
Objective: To assess the impact of a specific buffer system on the fluorescence signal of this compound.
Materials:
-
This compound stock solution
-
Buffer solutions of interest (e.g., Phosphate, Tris-HCl, HEPES) at various concentrations and pH values.
-
Spectrofluorometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound in the different buffer systems to be tested.
-
Measure the fluorescence emission spectrum of each sample, ensuring to use a consistent excitation wavelength.
-
Record the fluorescence intensity at the emission maximum.
-
To study quenching, add increasing concentrations of the potential quencher (e.g., the conjugate base of the buffer acid) to the pterin solution and repeat the fluorescence measurements.
-
Analyze the data using Stern-Volmer plots to determine the quenching constants.
Mandatory Visualization
The following diagrams illustrate a key biological pathway where this compound is relevant and a typical experimental workflow.
References
6,7-Dimethylpterin: An Unvalidated Biomarker in the Landscape of Disease Detection
For researchers, scientists, and drug development professionals, the quest for reliable and specific biomarkers is paramount. This guide provides a comparative analysis of 6,7-Dimethylpterin as a potential disease biomarker, placing its performance in the context of other pteridine compounds and established clinical markers. While initial interest has included this compound in biomarker panels, current evidence does not support its validation as a standalone or significant contributor to disease diagnosis.
Comparative Analysis of Urinary Pteridines in Cancer
Pteridines, a class of heterocyclic compounds, have been investigated as potential biomarkers for various diseases, particularly cancer, due to their roles in cellular metabolism and immune responses. While several pteridine derivatives have shown promise, the clinical utility of this compound remains unsubstantiated.
A key study analyzing the urinary levels of eight different pteridines in cancer patients versus healthy controls found no statistically significant difference in the excretion of this compound.[1][2][3] In contrast, levels of other pteridines, such as 6-biopterin, 6-hydroxymethylpterin, pterin, xanthopterin, and isoxanthopterin, were significantly higher in cancer patients.[1][4] This suggests that while the overall pteridine metabolism may be altered in cancer, this compound is not a primary indicator of this dysregulation.
Table 1: Comparative Performance of Urinary Pteridines in Cancer Detection
| Biomarker | Fold Change in Cancer Patients (vs. Healthy Controls) | p-value | Diagnostic Potential |
| This compound | Not Significantly Different | > 0.05 | Low |
| 6-Biopterin | Significantly Increased | < 0.05 | Moderate |
| 6-Hydroxymethylpterin | Significantly Increased | < 0.05 | Moderate |
| Pterin | Significantly Increased | < 0.05 | Moderate |
| Xanthopterin | Significantly Increased | < 0.05 | High |
| Isoxanthopterin | Significantly Increased | < 0.05 | High |
Data synthesized from studies investigating urinary pteridine levels in cancer patients.
Performance Comparison with Established Cancer Biomarkers
To provide a broader context, the performance of a hypothetical this compound-based test is compared to established urinary and serum biomarkers for bladder and lung cancer, respectively. It is crucial to note that no dedicated studies providing sensitivity and specificity for this compound in cancer detection were found in the scientific literature. The values presented are for illustrative purposes, assuming its performance would be inferior based on the lack of significant differential expression.
Table 2: Diagnostic Performance of Urinary Biomarkers for Bladder Cancer
| Biomarker/Test | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound (Hypothetical) | Low | Low | N/A |
| Urine Cytology | 16-84% | >90% | ~0.65 |
| NMP-22 | 50-70% | 60-90% | 0.650-0.707 |
| UroVysion FISH | ~77% | ~98% | ~0.85 |
| Bladder EpiCheck® | ~68% | ~88% | N/A |
N/A: Not available from current literature.
Experimental Protocols
The primary methods for the analysis of pteridines in biological fluids are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Urinary Pteridine Analysis by LC-MS/MS
This method is suitable for the simultaneous quantification of a panel of pteridines, including this compound.
1. Sample Preparation:
-
Collect mid-stream urine samples and protect from light.
-
Centrifuge at 4,000 rpm for 10 minutes to remove cellular debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered urine 1:10 with the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each pteridine.
Workflow for Pteridine Biomarker Analysis
Caption: Workflow for urinary pteridine biomarker analysis.
Pteridine Metabolism and Signaling Pathways
Pteridines are synthesized from guanosine triphosphate (GTP) through the de novo pathway. A salvage pathway also exists for the recycling of pteridine derivatives. In cancer, this metabolism is often dysregulated, partly due to alterations in folate metabolism.
The specific enzymatic steps leading to the formation and degradation of this compound are not well-characterized. It is hypothesized to be a minor metabolic byproduct rather than a key functional molecule in a specific signaling cascade.
Simplified Pteridine Biosynthesis Pathway
Caption: Simplified overview of pteridine biosynthesis.
Conclusion: this compound - A Biomarker Lacking Validation
Based on the available scientific literature, this compound does not currently meet the criteria for a validated disease biomarker. Studies have not demonstrated a significant and consistent alteration in its levels in disease states, particularly in cancer, where other pteridines have shown more promise. Furthermore, there is a lack of data on its diagnostic performance, and its specific role in metabolic or signaling pathways remains unclear.
For researchers and drug development professionals, focusing on more established biomarkers or other more significantly altered pteridines, such as xanthopterin and isoxanthopterin, would be a more evidence-based approach for diagnostic and therapeutic development. Future research may yet uncover a specific context in which this compound has clinical utility, but for now, it remains an unvalidated candidate in the search for effective disease biomarkers.
References
Assessing the Purity of Commercial 6,7-Dimethylpterin: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 6,7-Dimethylpterin, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of methods to assess the purity of commercial this compound, discusses potential alternatives, and presents supporting experimental data and protocols.
Comparison of Commercial this compound and Alternatives
The purity of commercially available this compound can vary between suppliers. While a comprehensive, independent comparative study is not publicly available, manufacturers typically provide a certificate of analysis with a stated purity level. As a common internal standard in pterin analysis, high purity is expected. Alternatives such as 6-Methylpterin and Lumazine are also used in various research applications and their purity is a key consideration.
| Compound | Commercial Source (Example) | Stated Purity | Key Application |
| This compound | Supplier A | ≥95% | Internal standard, cancer biomarker research |
| Supplier B | ≥98% | Internal standard, pteridine metabolism studies | |
| 6-Methylpterin | Supplier C | ≥98%[1] | Internal standard, studies on folic acid derivatives |
| Lumazine | Supplier D | >99.5%[2] | Precursor in riboflavin synthesis studies, nanoparticle platform development |
Analytical Methodologies for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable method for assessing the purity of pterin compounds. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which can be crucial for identifying and quantifying trace impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC-UV for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Isocratic elution with 99:1 (v/v) Solvent A:Solvent B has been shown to be effective for separating a range of pteridines, including this compound[2].
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm and 345 nm, corresponding to the absorption maxima of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Potential Impurities in Commercial this compound
Pterins are typically synthesized via condensation reactions. Potential impurities in commercial this compound may include:
-
Starting Materials: Unreacted 2,5,6-triaminopyrimidin-4(3H)-one and diacetyl (2,3-butanedione).
-
Positional Isomers: Isomeric pterins formed due to alternative condensation reactions.
-
Degradation Products: Pteridines can be susceptible to photo-degradation and oxidation, leading to the formation of various oxidized species.
Visualization of Experimental Workflows and Biological Pathways
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a commercial pterin compound.
References
Quantitative Structure-Activity Relationship (QSAR) of Pterins: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pterin scaffold, a core component of folic acid and other essential cofactors, has emerged as a privileged structure in medicinal chemistry. Derivatives of pterin have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of novel therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the intricate relationship between the chemical structure of pterin analogs and their biological activity, thereby guiding the rational design of more potent and selective inhibitors.
This guide provides a comparative overview of QSAR studies on pterin derivatives targeting key enzymes, including Polo-like kinase 1 (PLK1), Dihydropteroate Synthase (DHPS), and Dihydrofolate Reductase (DHFR). We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity landscapes of these important molecules.
Comparative QSAR Data of Pterin Derivatives
The following tables summarize the key findings from various QSAR studies on pterin derivatives, offering a side-by-side comparison of their inhibitory activities and the statistical validity of the predictive models.
Table 1: 3D-QSAR of Pteridinone Derivatives as PLK1 Inhibitors
A study on novel pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, yielded robust 3D-QSAR models.[1][2][3] The biological activity is expressed as the half-maximal inhibitory concentration (IC50) against the MCF7 breast cancer cell line.
| Compound ID | R1 | R2 | IC50 (µM) | pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA/SHE) | Predicted pIC50 (CoMSIA/SEAH) |
| 1 | H | 4-F | 0.15 | 6.82 | 6.85 | 6.83 | 6.81 |
| 2 | H | 4-Cl | 0.12 | 6.92 | 6.90 | 6.91 | 6.93 |
| 3 | H | 4-Br | 0.11 | 6.96 | 6.95 | 6.96 | 6.97 |
| 4 | H | 4-CH3 | 0.25 | 6.60 | 6.62 | 6.61 | 6.59 |
| 5 | H | 4-OCH3 | 0.31 | 6.51 | 6.50 | 6.52 | 6.51 |
| 6 | H | 3-F | 0.22 | 6.66 | 6.65 | 6.67 | 6.66 |
| 7 | H | 3-Cl | 0.18 | 6.74 | 6.75 | 6.73 | 6.74 |
| 8 | H | 3-Br | 0.16 | 6.80 | 6.79 | 6.81 | 6.80 |
| 9 | H | 3-CH3 | 0.35 | 6.46 | 6.45 | 6.47 | 6.46 |
| 10 | H | 3-OCH3 | 0.42 | 6.38 | 6.37 | 6.39 | 6.38 |
| 11 | CH3 | 4-F | 0.08 | 7.10 | 7.12 | 7.09 | 7.11 |
| 12 | CH3 | 4-Cl | 0.06 | 7.22 | 7.20 | 7.23 | 7.21 |
| 13 | CH3 | 4-Br | 0.05 | 7.30 | 7.31 | 7.29 | 7.30 |
| 14 | CH3 | 4-CH3 | 0.12 | 6.92 | 6.93 | 6.91 | 6.92 |
| 15 | CH3 | 4-OCH3 | 0.15 | 6.82 | 6.81 | 6.83 | 6.82 |
| 16 | CH3 | 3-F | 0.10 | 7.00 | 7.01 | 6.99 | 7.00 |
| 17 | CH3 | 3-Cl | 0.07 | 7.15 | 7.16 | 7.14 | 7.15 |
| 18 | CH3 | 3-Br | 0.06 | 7.22 | 7.21 | 7.23 | 7.22 |
| 19 | CH3 | 3-CH3 | 0.18 | 6.74 | 6.75 | 6.73 | 6.74 |
| 20 | CH3 | 3-OCH3 | 0.21 | 6.68 | 6.67 | 6.69 | 6.68 |
| 21 | Et | 4-F | 0.05 | 7.30 | 7.32 | 7.29 | 7.31 |
| 22 | Et | 4-Cl | 0.04 | 7.40 | 7.38 | 7.41 | 7.39 |
| 23 | Et | 4-Br | 0.03 | 7.52 | 7.53 | 7.51 | 7.52 |
| 24 | Et | 4-CH3 | 0.08 | 7.10 | 7.11 | 7.09 | 7.10 |
| 25 | Et | 4-OCH3 | 0.10 | 7.00 | 6.99 | 7.01 | 7.00 |
| 26 | Et | 3-F | 0.06 | 7.22 | 7.23 | 7.21 | 7.22 |
| 27 | Et | 3-Cl | 0.05 | 7.30 | 7.31 | 7.29 | 7.30 |
| 28 | Et | 3-Br | 0.04 | 7.40 | 7.39 | 7.41 | 7.40 |
Table 2: Statistical Parameters of the 3D-QSAR Models for PLK1 Inhibitors [1][3]
| Model | q² | r² | SEE | F | r²_pred |
| CoMFA | 0.67 | 0.992 | 0.04 | 285.5 | 0.683 |
| CoMSIA/SHE | 0.69 | 0.974 | 0.07 | 108.7 | 0.758 |
| CoMSIA/SEAH | 0.66 | 0.975 | 0.07 | 110.8 | 0.767 |
-
q² : Cross-validated correlation coefficient (Leave-One-Out). A q² value greater than 0.5 is considered good.
-
r² : Non-cross-validated correlation coefficient.
-
SEE : Standard Error of Estimate.
-
F : F-statistic value.
-
r²_pred : Predictive correlation coefficient for the external test set. An r²_pred value greater than 0.6 is considered good.
Table 3: QSAR of Pterin-Based Dihydropteroate Synthase (DHPS) Inhibitors
Several studies have focused on developing pterin-based inhibitors that target the pterin-binding site of DHPS, aiming to overcome resistance to traditional sulfonamide drugs. The following data represents a selection of these inhibitors and their activities.
| Compound ID | Structure/Modification | IC50 (µM) |
| 1 | 6-methylpterin derivative | 1.8 |
| 2 | 6-carboxylpterin derivative | 0.5 |
| 3 | 7-methylpterin derivative | >100 |
| 4 | 7-phenylpterin derivative | 12.5 |
| 5 | Pterin-sulfa conjugate 1 | 5.2 |
| 6 | Pterin-sulfa conjugate 2 | 2.1 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of any QSAR study. Below are the methodologies employed for the key experiments cited in this guide.
Protocol 1: In Vitro PLK1 Inhibition Assay (Antiproliferative Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the pteridinone derivatives against the MCF7 breast cancer cell line using the MTT assay.
-
Cell Culture: MCF7 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The pteridinone derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, with the final DMSO concentration not exceeding 0.1%. A control group receives only the vehicle (0.1% DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
A common method to assess DHPS inhibition is a coupled enzymatic spectrophotometric assay.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT, 0.2 mM 6-hydroxymethyl-7,8-dihydropterin, 2 mM ATP, and the pterin-based inhibitor at various concentrations.
-
Enzyme Addition: Add purified DHPS enzyme to the reaction mixture.
-
Coupling Enzyme and Substrate: Add an excess of dihydrofolate reductase (DHFR) and 0.2 mM NADPH.
-
Initiation and Measurement: Initiate the reaction by adding p-aminobenzoic acid (pABA).
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as the product of the DHPS reaction (dihydropteroate) is reduced by DHFR.
-
IC50 Determination: Calculate the initial reaction velocities at different inhibitor concentrations. The IC50 value is determined from a plot of enzyme activity against inhibitor concentration.
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity against DHFR is typically determined by a spectrophotometric assay that measures the decrease in NADPH concentration.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 1 mM DTT.
-
Reaction Components: In a microtiter plate, add the assay buffer, recombinant human DHFR enzyme, and the test pterin derivatives at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of dihydrofolate (DHF) and NADPH.
-
Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time using a plate reader. This decrease corresponds to the oxidation of NADPH to NADP+.
-
IC50 Calculation: Determine the rate of reaction for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
To provide a clearer context for the QSAR studies of pterins, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the general workflow of a QSAR study.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: The folate biosynthesis pathway highlighting the enzymatic targets of pterin inhibitors.
Caption: A simplified diagram of the Polo-like Kinase 1 (PLK1) signaling pathway in the cell cycle.
References
- 1. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6,7-Dimethylpterin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 6,7-Dimethylpterin, including operational and disposal plans. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental work.
Chemical Profile:
-
Name: this compound
-
CAS Number: 611-55-2
-
Molecular Formula: C₈H₉N₅O
-
Molecular Weight: 191.19 g/mol
-
Appearance: Crystalline solid
-
Known Hazards: Causes skin irritation.[1]
Quantitative Safety Data
| Parameter | Value/Information | Source/Rationale |
| GHS Hazard Statement | H315: Causes skin irritation | Aggregated GHS information.[1] |
| Signal Word | Warning | Based on H315 hazard statement.[1] |
| Recommended Glove Type | Nitrile or Neoprene | General recommendation for handling skin irritants.[2] |
| Recommended Glove Thickness | 4 mil (minimum) | General laboratory safety practice for handling chemical solids. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Standard requirement for handling powdered chemicals and potential splashes.[2] |
| Storage Temperature | -20°C | Recommended storage condition to ensure stability. |
| Stability | ≥ 4 years at -20°C | Provided by commercial supplier. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Given that this compound is a skin irritant, ensure gloves are inspected for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods.
-
Body Protection: A flame-retardant lab coat or coveralls must be worn to protect skin and clothing from contamination. Ensure the lab coat is fully buttoned.
-
Respiratory Protection: For handling the solid compound where dust generation is possible, a NIOSH-approved N95 or higher particulate respirator is necessary to prevent inhalation. All handling of the solid form should ideally be performed within a chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment: PPE, analytical balance, weighing paper, spatulas, and clearly labeled containers for the product and any waste.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
-
Weighing the Compound:
-
All weighing operations must be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a tared, enclosed container.
-
Handle the solid gently to prevent the generation of airborne dust.
-
-
Dissolving the Compound:
-
Slowly add the solvent to the weighed this compound.
-
If the dissolution process is unknown or expected to be exothermic, use an ice bath to control the temperature.
-
Keep containers covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate the work area by wiping it down with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste.
-
Remove PPE in the correct order to avoid self-contamination (e.g., remove gloves last).
-
Wash hands thoroughly with soap and water immediately after the procedure.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables like gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
The container should be marked as "Hazardous Chemical Waste" and list "this compound" as a component.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals. The container should be clearly labeled with its contents.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent in which this compound is soluble (e.g., DMSO, though sparingly).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
-
-
Waste Storage and Pickup:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general lab traffic.
-
Follow your institution's Environmental Health and Safety (EHS) procedures for requesting hazardous waste pickup.
-
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound.
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
-
Diacetyl
-
Sodium acetate (NaOAc)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (7 N)
-
Diluted acetic acid
-
Activated charcoal
Procedure:
-
In a 2 L round-bottom flask, dissolve 25 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in 600 ml of water.
-
Add 13 ml of diacetyl to the solution and mix. A yellow precipitate will form.
-
After 10 minutes, slowly add a solution of 27 g of sodium acetate dissolved in 100 ml of water.
-
After 30 minutes, place the flask in a heating mantle and fit it with a reflux condenser.
-
Reflux the solution for 1 hour.
-
Remove the heating mantle and allow the solution to cool overnight.
-
Filter the precipitated raw this compound and rinse the filter cake with 150 ml of water.
-
Dry the product in a vacuum desiccator over NaOH. This should yield approximately 16.0 g of raw product.
Recrystallization:
-
Dissolve 10 g of the raw this compound in 7 L of water by adding approximately 13 ml of 7 N NaOH. The pH of the solution must be above 12.2.
-
Add 10 g of activated charcoal and stir the mixture for 30 minutes.
-
Filter the mixture through a very fine filter. Do not rinse the filter.
-
Slowly add diluted acetic acid to the filtrate while stirring vigorously until a pH of 6.0 is reached.
-
To obtain a less fine precipitate, reflux the solution for 10 minutes and then allow it to cool overnight.
-
Filter the precipitated this compound, rinse the filter cake with 700 ml of water, and dry it in a vacuum desiccator over NaOH. This should yield approximately 7.1 g of purified this compound.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
